Bisindolylmaleimide X hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2.ClH/c1-29-14-18(16-6-2-4-8-19(16)29)23-24(26(32)28-25(23)31)22-17-7-3-5-9-20(17)30-11-10-15(13-27)12-21(22)30;/h2-9,14-15H,10-13,27H2,1H3,(H,28,31,32);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBOYWXMTUUYGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Bisindolylmaleimide X Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of Bisindolylmaleimide X hydrochloride (also known as Ro 31-8425), a potent and selective inhibitor of Protein Kinase C (PKC). This document details its biochemical properties, inhibitory profile, cellular effects, and relevant experimental methodologies.
Core Mechanism of Action
This compound is a cell-permeable, reversible, and ATP-competitive inhibitor of Protein Kinase C.[1][2][3][4][5] Its primary mechanism involves binding to the ATP-binding site within the catalytic domain of PKC, thereby preventing the phosphorylation of its downstream substrates. This action effectively blocks the signal transduction pathways mediated by PKC. The inhibition is reversible, meaning the compound can dissociate from the enzyme, and its cell-permeable nature allows it to be used effectively in cell-based assays.[2][3][4][5]
The activation of conventional PKC isoforms is a critical step in many cellular signaling cascades. It is initiated by signals that lead to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and both Ca2+ and DAG are required for the activation of conventional PKC isoforms.[3][6] this compound acts downstream of these activation events, directly at the level of the kinase itself.
Quantitative Data: Inhibitory Profile
This compound exhibits high potency for several PKC isoforms, with a slight preference for the conventional isoforms (α, β, γ) over the novel isoform ε. Its selectivity for PKC over other kinases, such as Cdk2, is notable, though it is not entirely specific.
| Kinase Target | IC50 (nM) | Source |
| PKC (rat brain homogenate) | 15 | [1][2][3][4][5] |
| PKCα | 8 | [1][2] |
| PKCβI | 8 | [1][2] |
| PKCβII | 14 | [1][2] |
| PKCγ | 13 | [1][2] |
| PKCε | 39 | [1][2] |
| Cdk2 | 200 | [1] |
Cellular Effects
The inhibition of PKC by this compound leads to a variety of cellular effects, making it a valuable tool for studying PKC-dependent processes.
-
Inhibition of T-Cell Proliferation: The compound effectively blocks antigen-driven T-cell proliferation, a process highly dependent on PKC signaling. However, it does not inhibit proliferation induced by Interleukin-2 (IL-2), indicating specificity in its action on T-cell activation pathways.[4]
-
Suppression of Neutrophil Superoxide Generation: Ro 31-8425 inhibits the generation of superoxide by human neutrophils in response to various stimuli, including receptor-mediated agonists and post-receptor activators. This highlights the central role of PKC in the respiratory burst of neutrophils.
-
Modulation of Mesenchymal Stem Cell (MSC) Homing: Pre-treatment of MSCs with this compound has been shown to increase the surface expression of homing ligands like CD11a. This enhances the adhesion of MSCs to ICAM-1 at sites of inflammation, thereby improving their therapeutic targeting.[1]
-
Inhibition of Neutrophil Adhesion: The compound inhibits phorbol ester-stimulated adhesion of neutrophils to endothelial cells. However, it does not affect adhesion stimulated by the physiological agonist C5a, suggesting that PKC-independent pathways are also involved in this process.
Experimental Protocols
The following are representative protocols for assays where this compound is commonly used. These should be considered as templates and may require optimization for specific experimental conditions.
In Vitro T-Cell Proliferation Assay
This protocol outlines a general method for assessing the effect of this compound on T-cell proliferation.
1. Materials:
-
Isolated primary T-cells or a T-cell line (e.g., Jurkat)
-
Complete RPMI-1640 medium
-
Anti-CD3 and Anti-CD28 antibodies (for polyclonal stimulation)
-
This compound stock solution (in DMSO)
-
Proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
96-well flat-bottom plates
-
Flow cytometer
2. Methodology:
-
Cell Preparation: Isolate T-cells and resuspend in complete RPMI-1640 at a concentration of 1-2 x 10^6 cells/mL.
-
Dye Staining (Optional but Recommended): Stain T-cells with a proliferation dye according to the manufacturer's protocol to track cell divisions.
-
Plate Coating: Coat wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) by incubating for at least 2 hours at 37°C or overnight at 4°C. Wash wells twice with sterile PBS to remove unbound antibody.
-
Compound Preparation: Prepare serial dilutions of this compound in complete RPMI-1640. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.1%).
-
Cell Plating and Stimulation:
-
Add the prepared T-cell suspension to the antibody-coated wells.
-
Add the various concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the wells to provide co-stimulation.
-
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Analysis: Harvest the cells and analyze proliferation by flow cytometry. The dilution of the proliferation dye in the T-cell population is indicative of the number of cell divisions.
In Vivo Administration for Animal Models
This protocol provides a general guideline for the preparation and administration of this compound in a mouse model, based on published studies.
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Sterile syringes and needles
2. Methodology:
-
Compound Preparation:
-
Dissolve this compound in DMSO. For example, a stock solution can be made by dissolving 1 mg of the compound in 125 µL of DMSO.[7]
-
Further dilute the DMSO stock solution with sterile PBS to the final desired concentration for injection. For the example above, the 125 µL of DMSO solution can be diluted with 1375 µL of PBS, resulting in a solution with 8.3% DMSO.[7]
-
The final concentration should be calculated based on the desired dosage (e.g., mg/kg) and the injection volume.
-
-
Administration:
-
Administer the prepared solution to the animals via the desired route (e.g., intraperitoneal injection). The volume should be appropriate for the size of the animal (e.g., 0.3 mL for a mouse).[7]
-
The timing of administration will depend on the experimental design (e.g., 1 hour prior to the induction of a pathological state).[7]
-
Note: It is crucial to include a vehicle control group that receives the same concentration of DMSO in PBS without the active compound, as DMSO can have biological effects.[7] The solubility and stability of the compound in the final formulation should be confirmed prior to in vivo use.
Conclusion
This compound (Ro 31-8425) is a valuable research tool for investigating the roles of Protein Kinase C in various cellular and physiological processes. Its potency, selectivity, and cell-permeability make it a widely used inhibitor in both in vitro and in vivo studies. A thorough understanding of its mechanism of action and inhibitory profile is essential for the accurate interpretation of experimental results and for its potential application in drug development.
References
- 1. bosterbio.com [bosterbio.com]
- 2. raybiotech.com [raybiotech.com]
- 3. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 4. A novel conformationally restricted protein kinase C inhibitor, Ro 31-8425, inhibits human neutrophil superoxide generation by soluble, particulate and post-receptor stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of a selective protein kinase C inhibitor, Ro 31-8425, on Mac-1 expression and adhesion of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openaccesspub.org [openaccesspub.org]
- 7. A small molecule screen for enhanced homing of systemically infused cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Bisindolylmaleimide X Hydrochloride: A Potent Protein Kinase C Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Bisindolylmaleimide X hydrochloride (also known as Ro 31-8425), a potent and selective inhibitor of Protein Kinase C (PKC). It covers the compound's mechanism of action, inhibitory profile, relevant signaling pathways, and detailed experimental protocols for its characterization.
Introduction to Protein Kinase C and Bisindolylmaleimide Inhibitors
The Protein Kinase C (PKC) family comprises a group of serine/threonine kinases that are critical in regulating a vast array of cellular processes, including proliferation, differentiation, apoptosis, and cytoskeletal organization. Dysregulation of PKC signaling is implicated in numerous diseases, particularly cancer and inflammatory disorders, making this kinase family an important therapeutic target.
Bisindolylmaleimides are a class of potent, synthetic inhibitors of PKC. Structurally similar to the microbial alkaloid staurosporine, they exhibit significantly greater selectivity for PKC over other kinases. This compound is a cell-permeable, reversible, and ATP-competitive inhibitor of PKC, widely used as a chemical probe to investigate PKC-dependent signal transduction.[1]
Mechanism of Action
This compound exerts its inhibitory effect by competing with adenosine triphosphate (ATP) at the catalytic binding site of the PKC enzyme.[2] By occupying the ATP pocket, the inhibitor prevents the transfer of the γ-phosphate from ATP to the serine or threonine residues of substrate proteins, thereby blocking the downstream signaling cascade.[3][4] This competitive inhibition is a common mechanism for many kinase inhibitors and is a key determinant of their potency and selectivity.
Inhibitory Profile and Selectivity
Bisindolylmaleimide X is a potent inhibitor of PKC, with reported IC50 values of 15 nM against rat brain PKC and 5 nM against human neutrophil PKC.[1][2] While specific isoform selectivity data for Bisindolylmaleimide X is limited in readily available literature, analysis of closely related bisindolylmaleimide compounds provides context for its likely activity profile. These compounds generally show high potency against conventional (α, β, γ) and novel (δ, ε) PKC isoforms.[3][4][5]
However, like many kinase inhibitors, bisindolylmaleimides are not entirely specific to PKC and can inhibit other kinases, particularly at higher concentrations. Bisindolylmaleimide X has been shown to be a potent antagonist of cyclin-dependent kinase 2 (CDK2) with an IC50 of 200 nM.[6][7] Other compounds in this class also inhibit kinases such as GSK-3, MSK1, and p90RSK.[3][5][8] This cross-reactivity is an important consideration for interpreting cellular data.
Table 1: Quantitative Inhibitory Activity of Bisindolylmaleimide Compounds
| Compound | Target | IC50 (nM) | Notes / Conditions |
|---|---|---|---|
| Bisindolylmaleimide X | Rat Brain PKC | 15 | --- |
| Human Neutrophil PKC | 5 | --- | |
| CDK2 | 200 | Off-target activity.[6][7] | |
| Bisindolylmaleimide IX | PKC-α | 5 | Pan-PKC inhibitor.[5] |
| PKC-βI | 24 | [5] | |
| PKC-βII | 14 | [5] | |
| PKC-γ | 27 | [5] | |
| PKC-ε | 24 | [5] | |
| Bisindolylmaleimide I | PKC-α | 8 - 20 | [3][4] |
| PKC-βI | 17 | [4] | |
| PKC-βII | 16 | [4] | |
| PKC-γ | 20 | [4] | |
| PKC-ε | 12 | [3] |
| | GSK-3β | 170 | Off-target activity.[8] |
Role in PKC Signaling Pathways
PKC enzymes are key nodes in signal transduction, typically activated downstream of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). Activation of phospholipase C (PLC) generates the second messengers diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG recruits PKC to the membrane, while IP3 triggers calcium release, which co-activates conventional PKC isoforms. Once active, PKC phosphorylates a multitude of downstream proteins, leading to diverse cellular responses. Bisindolylmaleimide X blocks this cascade at the level of PKC-mediated substrate phosphorylation.
Experimental Methodologies
The following protocols provide standardized methods for quantifying the inhibitory activity of this compound.
This assay directly measures the enzymatic activity of PKC by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific substrate peptide. It is the gold standard for determining IC50 values.[9][10]
A. Reagents and Materials
-
Purified, active PKC enzyme
-
PKC Substrate Peptide (e.g., QKRPSQRSKYL)[10]
-
[γ-³²P]ATP (10 mCi/mL)
-
Assay Dilution Buffer (ADB): 20 mM HEPES pH 7.4, 2 mM EDTA, 0.02% Triton X-100[5]
-
Lipid Activator: Sonicated mixture of phosphatidylserine (1.25 mg/mL) and phorbol 12-myristate 13-acetate (PMA, 1.25 ng/mL) in ADB[5]
-
Mg²⁺/ATP Cocktail: 10 µM ATP, 10 mM MgCl₂, 0.6 mM CaCl₂ in ADB[5]
-
This compound stock solution in DMSO
-
P81 Phosphocellulose paper
-
Wash Buffers: 0.75% Phosphoric acid, Acetone[10]
-
Scintillation cocktail and counter
B. Procedure
-
Prepare serial dilutions of Bisindolylmaleimide X in ADB. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.
-
In a microcentrifuge tube on ice, combine 10 µL of substrate cocktail, 10 µL of the lipid activator, and 10 µL of the diluted inhibitor (or vehicle).[10]
-
Add 10 µL of diluted PKC enzyme to each tube (except the background control) to a final concentration of 25-100 ng per reaction.
-
Pre-incubate the mixture for 5-10 minutes at 30°C.
-
Initiate the kinase reaction by adding 10 µL of the Mg²⁺/[γ-³²P]ATP cocktail. Vortex gently.
-
Incubate the reaction for 10 minutes at 30°C.[10]
-
Stop the reaction by spotting 25 µL of the mixture onto a numbered P81 phosphocellulose paper square.
-
Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform one final wash with acetone to dry the paper.[10]
-
Transfer each paper square to a scintillation vial, add scintillation cocktail, and quantify the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Subtract the background CPM (no enzyme) from all other readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
This assay assesses the effect of the inhibitor on the viability and proliferation of cultured cells, providing insight into its cellular potency.[4]
A. Reagents and Materials
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)[5]
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate, PMA)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
B. Procedure
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.
-
The next day, replace the medium with serum-free medium and incubate for 18-24 hours to synchronize the cells.
-
Pre-treat the cells by adding medium containing various concentrations of Bisindolylmaleimide X (and a vehicle control) for 30-60 minutes.[4]
-
Stimulate the cells by adding a PKC activator (e.g., PMA at 100 nM) to all wells except the unstimulated control.
-
Incubate the plate for 48 hours at 37°C in a CO₂ incubator.[4]
-
Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[4]
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated, PMA-stimulated control (100% viability). Plot the normalized viability against the inhibitor concentration to determine the effect on cell proliferation.
General Experimental Workflow
The evaluation of a kinase inhibitor like Bisindolylmaleimide X typically follows a multi-stage process, progressing from biochemical assays to cell-based models to confirm its activity and mechanism.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Bisindolylmaleimide X|PKC inhibitor|DC Chemicals [dcchemicals.com]
- 3. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. allgenbio.com [allgenbio.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 10. merckmillipore.com [merckmillipore.com]
The Genesis of a Potent Kinase Inhibitor: A Technical Guide to the Discovery and History of Bisindolylmaleimide X Hydrochloride
For Immediate Release
A deep dive into the scientific archives reveals the compelling discovery and rich history of Bisindolylmaleimide X hydrochloride, a potent and selective inhibitor of Protein Kinase C (PKC). This technical guide, designed for researchers, scientists, and drug development professionals, chronicles the journey from its conceptualization and synthesis to its characterization as a pivotal tool in signal transduction research.
Discovery and Historical Context
This compound, also known by its research code Ro 31-8425, emerged from a focused effort in the early 1990s to develop more selective inhibitors of Protein Kinase C (PKC) than the then-available natural product, staurosporine. While a potent inhibitor, staurosporine's utility was hampered by its lack of specificity, inhibiting a broad range of protein kinases.[1]
The bioactivity of the broader bisindolylmaleimide class of compounds was first highlighted with the discovery of Arcyriarubin A from slime moulds in 1980.[2] This natural product and its synthetic analogs laid the groundwork for the development of more refined inhibitors. The key innovation leading to this compound was the strategic design of a conformationally restricted side chain, a modification aimed at enhancing both potency and selectivity.[3] This research culminated in a 1991 publication that first described Ro 31-8425 as a novel, potent, and selective inhibitor of PKC.
Subsequent studies, notably by Wilkinson et al. in 1993, further elucidated the isoenzyme specificity of a series of bisindolylmaleimides, including Ro 31-8425, providing the scientific community with valuable quantitative data on its inhibitory profile.[4][5]
Quantitative Inhibitory Profile
This compound is a competitive inhibitor with respect to ATP.[1] Its inhibitory activity against various protein kinases has been quantified through numerous in vitro studies. The following tables summarize the key inhibitory concentrations (IC50) for rat brain PKC and specific PKC isozymes, as well as other kinases.
Table 1: Inhibition of Rat Brain Protein Kinase C
| Compound | IC50 (nM) for Rat Brain PKC |
| This compound (Ro 31-8425) | 15 |
Table 2: Isozyme Specificity of this compound (Ro 31-8425)
| PKC Isozyme | IC50 (nM) |
| PKC-α | 8 |
| PKC-βI | 8 |
| PKC-βII | 14 |
| PKC-γ | 13 |
| PKC-ε | 39 |
Table 3: Selectivity Profile of this compound (Ro 31-8425) Against Other Kinases
| Kinase | IC50 (nM) |
| cAMP-Dependent Protein Kinase (PKA) | 2800 |
| Phosphorylase Kinase | 1300 |
| Cyclin-dependent kinase 2 (Cdk2) | 200[6][7] |
Experimental Protocols
Synthesis of Bisindolylmaleimides
The synthesis of bisindolylmaleimides, including analogs of this compound, has been described in the literature, with key methods developed by Davis et al. (1992) and Bit et al. (1993).[3] A general synthetic approach involves the condensation of an appropriately substituted indole with a maleimide precursor. The following is a representative protocol based on these early synthetic strategies:
-
Activation of Indole: An indole derivative is treated with a Grignard reagent, such as ethylmagnesium bromide, in an anhydrous solvent like tetrahydrofuran (THF) to form the indolylmagnesium bromide.
-
Condensation with Maleimide: The activated indole is then reacted with a di-substituted maleimide, for example, 2,3-dibromomaleimide, to yield the bisindolylmaleimide core structure.
-
Introduction of the Side Chain: For compounds like this compound, a further synthetic step is required to introduce the conformationally restricted cationic side chain. This is typically achieved by reacting the bisindolylmaleimide intermediate with a suitable alkylating agent containing the desired cyclic amine functionality.
-
Purification and Salt Formation: The final product is purified using chromatographic techniques (e.g., silica gel chromatography). The hydrochloride salt is then formed by treating the purified free base with hydrochloric acid in an appropriate solvent.
In Vitro Protein Kinase C Inhibition Assay
The inhibitory activity of this compound was determined using an in vitro protein kinase C assay. The following protocol is a detailed representation of the methodology used in the early characterization of these compounds:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the following components in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.4):
-
Histone H1 as the phosphate acceptor substrate.
-
Phosphatidylserine and diolein as co-factors for PKC activation.
-
Calcium chloride (CaCl2).
-
Magnesium chloride (MgCl2).
-
[γ-³²P]ATP as the phosphate donor.
-
-
Enzyme and Inhibitor Addition: Purified Protein Kinase C enzyme (from rat brain or recombinant sources) is added to the reaction mixture. The test compound, this compound, is added at various concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of [γ-³²P]ATP. The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).
-
Termination of Reaction: The reaction is stopped by the addition of a solution of 30% acetic acid or by spotting the reaction mixture onto phosphocellulose paper (e.g., Whatman P81).
-
Separation of Phosphorylated Substrate: The phosphocellulose papers are washed extensively with a dilute phosphoric acid solution (e.g., 75 mM) to remove unreacted [γ-³²P]ATP.
-
Quantification of Radioactivity: The amount of ³²P incorporated into the histone H1 substrate is quantified using a scintillation counter.
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in the phosphorylation of the substrate, compared to a control without the inhibitor, is determined as the IC50 value.
Signaling Pathway and Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of Protein Kinase C.[1] This prevents the transfer of a phosphate group from ATP to the serine and threonine residues of PKC's substrate proteins, thereby blocking the downstream signaling cascade.
The following diagrams illustrate the general PKC signaling pathway and the mechanism of inhibition by this compound.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of protein kinase C. 3. Potent and highly selective bisindolylmaleimides by conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of protein kinase C. 1. 2,3-Bisarylmaleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of bisindolylmaleimides using a palladium catalyzed cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Bisindolylmaleimide X Hydrochloride: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide X hydrochloride, also known as Ro 31-8425, is a potent and cell-permeable small molecule inhibitor belonging to the bisindolylmaleimide class. It is a reversible, ATP-competitive inhibitor with significant selectivity for Protein Kinase C (PKC) isoforms.[1][2] Its ability to modulate key signaling pathways has made it a valuable tool in cell biology research and a compound of interest in drug discovery. This technical guide provides an in-depth overview of the biological activity of this compound, including its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and its impact on cellular signaling pathways.
Core Biological Activity and Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of protein kinases, with a pronounced selectivity for the Protein Kinase C (PKC) family.[1][2] PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses. By blocking the ATP-binding pocket, this compound prevents the phosphorylation of PKC substrates, thereby inhibiting the downstream signaling cascades.
Beyond its well-documented effects on PKC, this compound has also been shown to inhibit other kinases, notably Cyclin-Dependent Kinase 2 (CDK2), albeit with a lower potency. CDK2 is a key regulator of cell cycle progression, particularly during the G1/S phase transition. This broader kinase inhibitory profile suggests that the cellular effects of this compound may be multifaceted.
Quantitative Inhibitory Data
The inhibitory potency of this compound against various protein kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its efficacy.
| Target Kinase | IC50 (nM) | Species/System | Reference |
| Protein Kinase C (PKC) | |||
| Total PKC | 15 | Rat Brain | [1][2] |
| PKCα | 8 | [2] | |
| PKCβI | 8 | [2] | |
| PKCβII | 14 | [2] | |
| PKCγ | 13 | [2] | |
| PKCε | 39 | [2] | |
| Other Kinases | |||
| CDK2 | 200 | [3] | |
| GSK-3β | >50% inhibition at 50 µM | [4] |
Key Biological Effects
T-Cell Proliferation
This compound has been demonstrated to block antigen-driven T-cell proliferation.[1] This effect is consistent with the crucial role of PKC signaling in T-cell activation. However, it does not inhibit T-cell proliferation induced by Interleukin-2 (IL-2), indicating a specific point of intervention in the T-cell activation pathway.[1]
Mesenchymal Stromal Cell Adhesion
Interestingly, treatment with this compound has been shown to upregulate the expression of CD11a on mesenchymal stromal cells (MSCs). This upregulation enhances the adhesion of MSCs to ICAM-1, a key molecule involved in cell-cell and cell-matrix interactions, particularly at sites of inflammation.
Experimental Protocols
In Vitro Protein Kinase C (PKC) Inhibition Assay (Adapted from general protocols)
This protocol describes a radiometric assay to determine the inhibitory activity of this compound against a specific PKC isoform.
Materials:
-
Purified recombinant human PKC isoform (e.g., PKCα)
-
This compound (Ro 31-8425)
-
PKC substrate peptide (e.g., Myelin Basic Protein fragment)
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) liposomes (for conventional and novel PKCs)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Kinase Assay Buffer.
-
In a microcentrifuge tube, combine the Kinase Assay Buffer, the specific PKC isoform, the substrate peptide, and the lipid activators (PS/DAG).
-
Add the diluted this compound or vehicle (DMSO) to the reaction mixture.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 15-30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 papers three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Rinse the papers with acetone and let them air dry.
-
Place the dried papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
T-Cell Proliferation Assay ([³H]Thymidine Incorporation) (Adapted from general protocols)
This assay measures the effect of this compound on the proliferation of T-lymphocytes in response to an activation stimulus.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells
-
This compound (Ro 31-8425)
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA)) or specific antigen
-
Complete RPMI-1640 medium (supplemented with fetal bovine serum, L-glutamine, and antibiotics)
-
[³H]Thymidine
-
96-well cell culture plates
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Isolate PBMCs or T-cells from whole blood using density gradient centrifugation.
-
Resuspend the cells in complete RPMI-1640 medium.
-
Plate the cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well.
-
Prepare a serial dilution of this compound in complete RPMI-1640 medium.
-
Add the diluted inhibitor or vehicle control to the appropriate wells.
-
Add the T-cell mitogen (e.g., PHA) or specific antigen to stimulate proliferation. Include unstimulated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Pulse the cells by adding [³H]Thymidine to each well and incubate for an additional 18-24 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Determine the effect of this compound on T-cell proliferation by comparing the counts per minute (CPM) in treated wells to the control wells.
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflow for its characterization.
References
- 1. This compound (Ro 31-8425), PKC inhibitor (CAS 131848-97-0) | Abcam [abcam.com]
- 2. Ro-31-8425 A potent, cell-permeable, reversible, ATP-competitive, and selective protein kinase C inhibitor (IC50 = 15 nM for rat brain PKC). | 131848-97-0 [sigmaaldrich.cn]
- 3. biossusa.com [biossusa.com]
- 4. Identification and characterization of pleckstrin-homology-domain-dependent and isoenzyme-specific Akt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bisindolylmaleimide X Hydrochloride
A Core Structural and Functional Analysis for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of Bisindolylmaleimide X hydrochloride, a potent and selective inhibitor of Protein Kinase C (PKC). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, mechanism of action, and experimental applications of this compound.
Chemical Structure and Properties
This compound, also known as Ro 31-8425, is a synthetic compound belonging to the bisindolylmaleimide class of molecules.[1] These compounds are structurally analogous to staurosporine, a naturally occurring alkaloid, but exhibit greater selectivity for PKC over other protein kinases.[1] The core structure consists of a maleimide ring flanked by two indole rings. The hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in a variety of experimental settings.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Synonyms | Ro 31-8425 hydrochloride, BIM-X hydrochloride | [2][3][4] |
| CAS Number | 145317-11-9 | [2][3][4] |
| Molecular Formula | C₂₆H₂₅ClN₄O₂ | [2] |
| Molecular Weight | 460.96 g/mol | [2][3] |
| Purity | ≥98% | [2] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO and ethanol | [2] |
| Storage | Store at -20°C, protected from light | [1] |
Mechanism of Action and Biological Activity
This compound is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC). Its mechanism of action involves competitive inhibition at the ATP-binding site of the PKC catalytic subunit.[1] This prevents the phosphorylation of downstream target proteins, thereby blocking PKC-mediated signal transduction pathways. These pathways are crucial in regulating a wide range of cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[1]
While highly selective for PKC, this compound has also been shown to act as an antagonist of cyclin-dependent kinase 2 (CDK2).[3][5]
Table 2: Inhibitory Activity of this compound
| Target | IC₅₀ | Reference |
| Protein Kinase C (rat brain) | 15 nM | [1] |
| Cyclin-Dependent Kinase 2 (CDK2) | 200 nM | [3][5] |
| cAMP-Dependent Protein Kinase | 2800 nM | [1] |
| Phosphorylase Kinase | 1300 nM | [1] |
Protein Kinase C (PKC) Signaling Pathway Inhibition
The following diagram illustrates a generalized PKC signaling pathway and the point of inhibition by this compound.
Experimental Protocols
This compound is utilized in a variety of in vitro assays to probe PKC-mediated cellular events. Below are generalized protocols for a kinase inhibition assay and a cell-based proliferation assay.
In Vitro Protein Kinase C Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PKC.
Materials:
-
Recombinant human PKC enzyme
-
Fluorescently labeled PKC substrate peptide
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound stock solution (in DMSO)
-
384-well microplate
-
Microplate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the PKC enzyme and the fluorescently labeled substrate peptide in assay buffer to their optimal working concentrations.
-
Assay Reaction:
-
Add the diluted this compound or DMSO (vehicle control) to the wells of the microplate.
-
Add the PKC enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and fluorescent substrate peptide mixture to each well.
-
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction (e.g., by adding a stop solution containing EDTA) and measure the fluorescence signal using a microplate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell Proliferation Assay (e.g., MTT Assay)
This protocol describes a method to assess the effect of this compound on the proliferation of a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HCT116)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 48-72 hours).[6]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC₅₀ value for cell proliferation inhibition.
References
An In-depth Technical Guide to the Molecular Targets of Bisindolylmaleimide X Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide X hydrochloride, also known as Ro 31-8425, is a potent, cell-permeable, and reversible inhibitor of protein kinases. As a derivative of staurosporine, it exhibits greater selectivity, making it a valuable tool for dissecting cellular signaling pathways. This technical guide provides a comprehensive overview of the molecular targets of this compound, presenting quantitative data on its inhibitory activity, detailed experimental protocols for target validation, and visualizations of the key signaling pathways it modulates. The information herein is intended to support researchers and drug development professionals in utilizing this compound for their scientific investigations.
Mechanism of Action
Bisindolylmaleimide X and its analogs function as ATP-competitive inhibitors.[1] They bind to the catalytic domain of target kinases, specifically at the ATP-binding site, thereby preventing the phosphorylation of substrate proteins.[2] This mode of action is crucial for its function in modulating various signal transduction pathways.
Primary and Secondary Molecular Targets
The primary target of this compound is Protein Kinase C (PKC). However, it also demonstrates inhibitory activity against other kinases, particularly at higher concentrations. The following tables summarize the in vitro inhibitory potency of Bisindolylmaleimide X and its closely related analogs against various kinases.
Data Presentation: Inhibitory Activity of Bisindolylmaleimide X and Analogs
Table 1: Inhibition of Protein Kinase C (PKC) Isoforms
| Compound | PKC Isoform | IC50 (nM) | Reference |
| Bisindolylmaleimide X | Rat Brain PKC (mixed) | 15 | [1] |
| Bisindolylmaleimide X | PKCα | 8 | [3] |
| Bisindolylmaleimide X | PKCβI | 8 | [3] |
| Bisindolylmaleimide X | PKCβII | 14 | [3] |
| Bisindolylmaleimide X | PKCγ | 13 | [3] |
| Bisindolylmaleimide X | PKCε | 39 | [3] |
| Bisindolylmaleimide I (GF109203X) | PKCα | 20 | [1] |
| Bisindolylmaleimide I (GF109203X) | PKCβI | 17 | [1] |
| Bisindolylmaleimide I (GF109203X) | PKCβII | 16 | [1] |
| Bisindolylmaleimide I (GF109203X) | PKCγ | 20 | [1] |
| Bisindolylmaleimide I (GF109203X) | PKCδ | 100-200 | [4] |
| Bisindolylmaleimide I (GF109203X) | PKCε | 100-200 | [4] |
| Bisindolylmaleimide I (GF109203X) | PKCζ | ~6000 | [4] |
Table 2: Inhibition of Other Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
| Bisindolylmaleimide X | CDK2 | 200 | [5] |
| Bisindolylmaleimide X | Phosphorylase Kinase | 1300 | [1] |
| Bisindolylmaleimide X | cAMP-Dependent Protein Kinase (PKA) | 2800 | [1] |
| Bisindolylmaleimide I (GF109203X) | GSK3 (in cell lysates) | 360 | [6] |
| Bisindolylmaleimide I (GF109203X) | GSK3β (immunoprecipitated) | 170 | [6][7] |
| Bisindolylmaleimide I (GF109203X) | p90RSK1 | 610 | [5] |
| Bisindolylmaleimide I (GF109203X) | p90RSK2 | 310 | [5] |
| Bisindolylmaleimide I (GF109203X) | p90RSK3 | 120 | [5] |
| Bisindolylmaleimide IX (Ro 31-8220) | GSK3 (in cell lysates) | 6.8 | [6] |
| Bisindolylmaleimide IX (Ro 31-8220) | GSK3β (immunoprecipitated) | 2.8 | [6] |
| Bisindolylmaleimide IX (Ro 31-8220) | p90RSK1 | 200 | [5] |
| Bisindolylmaleimide IX (Ro 31-8220) | p90RSK2 | 36 | [5] |
| Bisindolylmaleimide IX (Ro 31-8220) | p90RSK3 | 5 | [5] |
Experimental Protocols
The following protocols provide a generalized framework for assessing the inhibitory activity of this compound against its kinase targets.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the IC50 of an inhibitor using a radiometric assay with [γ-³²P]ATP.
1. Reagents and Materials:
-
Purified recombinant kinase (e.g., PKC, CDK2/Cyclin A, GSK3β)
-
Specific peptide substrate for the kinase
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and vials
-
For PKC assays: Phosphatidylserine and Diacylglycerol as cofactors
2. Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, combine the kinase reaction buffer, the specific peptide substrate, and any necessary cofactors (e.g., phosphatidylserine and diacylglycerol for PKC).
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the this compound stock solution in the kinase reaction buffer to achieve a range of desired concentrations.
-
Incubation: Add the purified kinase to the reaction mix. Then, add the diluted inhibitor solutions to their respective tubes. Include a control with DMSO vehicle only.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP to each tube. The final ATP concentration should be at or below its Km for the specific kinase to ensure accurate competitive inhibition measurements.
-
Incubation: Incubate the reaction tubes at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop Reaction and Spotting: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Assay for Kinase Inhibition
This protocol outlines a general method to assess the effect of this compound on a specific signaling pathway within intact cells.
1. Reagents and Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Stimulating agent (e.g., Phorbol 12-myristate 13-acetate (PMA) to activate PKC)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the phosphorylated form of a downstream target
-
Secondary antibody conjugated to HRP
-
Western blotting equipment and reagents
2. Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of this compound for a specified time (e.g., 30-60 minutes). Include a vehicle control (DMSO).
-
Stimulation: Add a stimulating agent (e.g., PMA) to activate the signaling pathway of interest for a defined period.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the phosphorylated downstream target. Subsequently, probe with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation of the downstream target.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a generalized workflow for kinase inhibition assays.
Caption: A generalized workflow for determining the IC50 of Bisindolylmaleimide X.
Caption: Inhibition of the canonical PKC signaling pathway by Bisindolylmaleimide X.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary studies on Bisindolylmaleimide X hydrochloride
A-Technical-Guide-to-Bisindolylmaleimide-X-hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bisindolylmaleimide X hydrochloride, also known as Ro 31-8425, is a potent, cell-permeable, and selective inhibitor of Protein Kinase C (PKC). As an ATP-competitive inhibitor, it serves as a critical tool for dissecting PKC-mediated signal transduction pathways.[1] Beyond its primary target, it also exhibits inhibitory activity against other crucial kinases, including Cyclin-dependent kinase 2 (CDK2), making it a subject of interest in various therapeutic areas, particularly in oncology and immunology.[2][3] This guide provides a comprehensive overview of its chemical properties, mechanism of action, biological effects, and detailed experimental protocols for its application in research.
Chemical and Physical Properties
This compound is a synthetic compound recognized for its high purity and specific solubility, which are critical for reliable experimental outcomes. Proper storage and handling are essential to maintain its stability and activity.
| Property | Value | Reference |
| Synonyms | Ro 31-8425, BIM X | [3] |
| Molecular Formula | C₂₆H₂₄N₄O₂・HCl | |
| Molecular Weight | 460.96 g/mol (461.0 Da) | |
| CAS Number | 145317-11-9 | [2][3] |
| Appearance | Solid | |
| Purity | >98% | |
| Solubility | Soluble in DMSO and Ethanol | |
| Storage | Store at -20°C, protect from light. |
Mechanism of Action
The primary mechanism of action for this compound is the potent and selective inhibition of Protein Kinase C (PKC). It functions as a reversible, ATP-competitive inhibitor, binding to the catalytic domain of PKC.[1] This action prevents the phosphorylation of downstream substrates, thereby blocking PKC-mediated signaling cascades. These pathways are integral to numerous cellular processes, including proliferation, differentiation, and apoptosis.
Beyond its high affinity for PKC isoforms, Bisindolylmaleimide X also demonstrates inhibitory effects on other kinases, though at higher concentrations. Notably, it acts as an antagonist for Cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[2][3][4] This multi-target profile suggests its potential for broader applications in cancer research.[5][6]
Key Signaling Pathway Inhibition
The diagram below illustrates the canonical PKC signaling pathway and the point of inhibition by this compound. Activation of G-protein coupled receptors (GPCR) or Receptor Tyrosine Kinases (RTK) leads to the activation of Phospholipase C (PLC), which cleaves PIP₂ into IP₃ and diacylglycerol (DAG). DAG, along with Ca²⁺, activates PKC. Bisindolylmaleimide X competes with ATP to block the kinase activity of PKC, thereby inhibiting the phosphorylation of downstream target proteins.
Quantitative Data: Inhibitory Activity
This compound exhibits high potency against several PKC isoforms and moderate activity against other kinases. The half-maximal inhibitory concentration (IC₅₀) values are crucial for determining appropriate experimental concentrations.
| Target Kinase | IC₅₀ (nM) | Reference |
| PKC (mixed, rat brain) | 15 | [1] |
| PKCα | 8 | [1][2] |
| PKCβI | 8 | [1][2] |
| PKCβII | 14 | [1][2] |
| PKCγ | 13 | [1][2] |
| PKCε | 39 | [1][2] |
| CDK2 | 200 | [2][3] |
Experimental Protocols
Accurate and reproducible results depend on meticulous adherence to experimental protocols. The following sections provide detailed methodologies for common assays involving this compound.
In Vitro Kinase Assay (General Protocol)
This protocol is designed to determine the IC₅₀ of this compound against a specific protein kinase. It measures the enzyme's ability to phosphorylate a substrate in the presence of the inhibitor.
Materials:
-
Recombinant Protein Kinase (e.g., PKCα, CDK2)
-
Specific kinase substrate (e.g., a synthetic peptide)
-
This compound stock solution (in DMSO)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper or similar capture membrane
-
75 mM Phosphoric Acid
-
Scintillation counter and fluid
Procedure:
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the this compound stock solution in the kinase assay buffer to achieve a range of final concentrations (e.g., 1 nM to 10 µM).
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, the specific kinase, and its substrate.
-
Initiate Reaction: Add the diluted inhibitor to the reaction mix, followed by the addition of [γ-³²P]ATP to start the phosphorylation reaction. The final reaction volume is typically 25-50 µL.[7]
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.[7]
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[7]
-
Washing: Immerse the P81 papers in a beaker of 75 mM phosphoric acid. Wash three times for 5-10 minutes each with fresh phosphoric acid to remove unincorporated [γ-³²P]ATP.[7]
-
Quantification: Dry the papers and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell Proliferation (MTS/MTT) Assay
This protocol assesses the effect of this compound on the proliferation of a chosen cell line.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[8]
-
Compound Treatment: The next day, treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control for inhibition if available.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.[7]
-
Add Reagent: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[8]
-
Measure Absorbance: If using MTT, add a solubilizing agent (like DMSO or isopropanol with HCl). Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the inhibitor concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Experimental Workflow Visualization
The following diagram outlines a typical workflow for screening and validating the effects of a kinase inhibitor like Bisindolylmaleimide X.
Applications and Biological Effects
This compound is a versatile tool with several documented biological effects, making it valuable for various research applications.
-
Immunology: It effectively blocks antigen-driven T-cell proliferation without affecting IL-2-induced proliferation, allowing for the specific investigation of T-cell activation pathways. It has also been shown to inhibit T cell-mediated autoimmune diseases.
-
Cancer Research: As an inhibitor of both PKC and CDK2, it can repress uncontrolled cell proliferation and has been explored for its potential in anti-cancer therapy.[5][6] Some studies suggest bisindolylmaleimides can help restore sensitivity to chemotherapy in resistant cancer cells.[6]
-
Apoptosis Studies: The compound has been noted to inhibit Fas-mediated apoptosis, providing a tool to study specific cell death pathways.[9]
-
Neutrophil Function: It can reduce the superoxide burst in neutrophils stimulated by various agonists, making it useful for studying inflammatory responses.
Conclusion
This compound (Ro 31-8425) is a well-characterized, potent, and selective inhibitor of PKC with defined activity against other kinases like CDK2. Its utility as a research tool is well-established, enabling detailed investigation of cellular signaling pathways involved in proliferation, immune response, and apoptosis. The quantitative data and detailed protocols provided in this guide are intended to facilitate its effective use in both basic and translational research settings.
References
- 1. Bisindolylmaleimide X|PKC inhibitor|DC Chemicals [dcchemicals.com]
- 2. Bisindolylmaleimide X (hydrochloride) - Labchem Catalog [catalog.labchem.com.my]
- 3. Compound this compound - Chemdiv [chemdiv.com]
- 4. This compound (BIM-X hydrochloride) | PKC/CDK2 抑制剂 | MCE [medchemexpress.cn]
- 5. advms.pl [advms.pl]
- 6. Bisindolylmaleimides in anti-cancer therapy - more than PKC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. mcours.net [mcours.net]
- 9. Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Bisindolylmaleimide X Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide X hydrochloride, also known as Ro 31-8425, is a potent and selective inhibitor of Protein Kinase C (PKC).[1][2] Structurally similar to staurosporine, it exhibits greater selectivity for PKC over other protein kinases by acting as a reversible, ATP-competitive inhibitor.[3][4] This cell-permeable compound is a valuable tool for dissecting PKC-mediated signal transduction pathways involved in cellular processes such as proliferation, apoptosis, and T-cell activation.[1][5] In addition to its primary target, Bisindolylmaleimide X has been shown to inhibit other kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3 (GSK3), at higher concentrations.[2][6]
Physicochemical and Inhibitory Properties
The following tables summarize the key properties and inhibitory concentrations of this compound.
Table 1: Physicochemical Properties and Storage
| Property | Value | Citation(s) |
| Synonyms | Ro 31-8425, BIM-X hydrochloride | [2][6] |
| Molecular Formula | C₂₆H₂₄N₄O₂・HCl | [1] |
| Molecular Weight | 461.0 g/mol | [1] |
| Purity | >98% | [1] |
| Appearance | Solid | [5] |
| Solubility | Soluble in DMSO and Ethanol | [1][6] |
| Storage Conditions | Store at –20°C, desiccated and protected from light. | [1][7][8] |
| Stock Solution Stability | DMSO stock solutions are stable for up to 4 months at -20°C. |
Table 2: In Vitro Inhibitory Potency (IC₅₀)
| Target Kinase | IC₅₀ Value | Citation(s) |
| Protein Kinase C (rat brain) | 15 nM | [1][2] |
| PKCα | 8 nM | [2] |
| PKCβI | 8 nM | [2] |
| PKCβII | 14 nM | [2] |
| PKCγ | 13 nM | [2] |
| PKCε | 39 nM | [2] |
| Cyclin-Dependent Kinase 2 (CDK2) | 200 nM | [2][6] |
| Phosphorylase Kinase | 1300 nM | |
| cAMP-Dependent Protein Kinase | 2800 nM |
Signaling Pathway Inhibition
This compound primarily targets the catalytic subunit of PKC, competing with ATP to prevent the phosphorylation of downstream substrates. This action interrupts signaling cascades that regulate numerous cellular functions.
Caption: Simplified PKC signaling pathway showing inhibition by Bisindolylmaleimide X.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol describes the preparation of a concentrated stock solution in DMSO and subsequent dilution to working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Appropriate cell culture medium or assay buffer
Procedure:
-
Stock Solution (10 mM):
-
To prepare a 10 mM stock solution, dissolve 4.61 mg of this compound (MW = 461.0 g/mol ) in 1 mL of sterile DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light.[7] DMSO stock solutions are reported to be stable for up to 4 months.
-
-
Working Solution:
-
Just before use, thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using pre-warmed sterile cell culture medium or the appropriate assay buffer. For example, to make a 10 µM working solution, perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of medium).
-
Mix thoroughly by gentle vortexing or inversion.
-
Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control cultures are treated with the same final concentration of DMSO.
-
Protocol 2: Western Blot Analysis of PKC Substrate Phosphorylation
This protocol provides a method to assess the inhibitory activity of Bisindolylmaleimide X in cultured cells by measuring the phosphorylation status of a known PKC substrate, such as MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate) or ERK.
References
- 1. This compound (Ro 31-8425), PKC inhibitor (CAS 131848-97-0) | Abcam [abcam.com]
- 2. Bisindolylmaleimide X|PKC inhibitor|DC Chemicals [dcchemicals.com]
- 3. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. This compound | CDK | PKC | TargetMol [targetmol.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. Bisindolylmaleimide I, Hydrochloride | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Bisindolylmaleimide X Hydrochloride in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bisindolylmaleimide X hydrochloride (also known as Ro 31-8425) is a potent, cell-permeable, and selective inhibitor of Protein Kinase C (PKC).[1][2] Structurally similar to staurosporine, it exhibits greater selectivity for PKC over other protein kinases, making it a valuable tool for dissecting PKC-mediated signal transduction pathways.[3][4] It functions as a reversible, ATP-competitive inhibitor, targeting the catalytic subunit of PKC.[2][3] These characteristics make it widely used in cell culture to study various cellular processes, including T-cell proliferation, apoptosis, and cancer cell growth.[3][5][6]
Mechanism of Action
This compound exerts its biological effects primarily by inhibiting the activity of Protein Kinase C (PKC) isozymes. PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, responding to signals such as growth factors, hormones, and cytokines. Upon activation, typically by diacylglycerol (DAG) and Ca²⁺, PKC phosphorylates a wide range of substrate proteins, leading to diverse cellular responses.
This compound competitively binds to the ATP-binding site within the catalytic domain of PKC, preventing the phosphorylation of its substrates.[2][4] This inhibition effectively blocks downstream signaling events mediated by PKC.
Data Presentation
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of various bisindolylmaleimide compounds against different protein kinases. Lower values indicate higher potency.
| Compound | Target Kinase | IC₅₀ (nM) | Source |
| Bisindolylmaleimide X | Rat Brain PKC | 15 | [3] |
| cAMP-Dependent Protein Kinase | 2800 | [3] | |
| Phosphorylase Kinase | 1300 | [3] | |
| Bisindolylmaleimide I (GF109203X) | PKCα | 20 | [7][8][9] |
| PKCβI | 17 | [7][8][9] | |
| PKCβII | 16 | [7][8][9] | |
| PKCγ | 20 | [7][8][9] | |
| Bisindolylmaleimide IX (Ro 31-8220) | PKCα | 5 | [10] |
| PKCβI | 24 | [10] | |
| PKCβII | 14 | [10] | |
| PKCγ | 27 | [10] | |
| PKCε | 24 | [10] | |
| MSK1 | 8 | [10] | |
| GSK3β | 38 | [10] |
This table provides examples of effective concentrations of bisindolylmaleimide compounds and their observed effects in various cell lines.
| Compound | Cell Line | Concentration | Incubation Time | Observed Effect | Source |
| Bisindolylmaleimide IX | A549 (Lung Carcinoma) | 0.78 µM (IC₅₀) | 4 days | Potent growth inhibition. | [10] |
| Bisindolylmaleimide IX | MCF-7 (Breast Carcinoma) | 0.897 µM (IC₅₀) | 6 days | Potent growth inhibition. | [10] |
| Bisindolylmaleimide IX | HCT116 (Colon Carcinoma) | 0.84 µM (IC₅₀) | 48 hours | Antiproliferative activity. | [10] |
| Bisindolylmaleimide I | Swiss 3T3 (Fibroblasts) | 0 - 1 µM | Not Specified | Inhibition of DNA synthesis. | [4][9] |
| Bisindolylmaleimide I | PC3 (Prostate Cancer) | 10 µM | 24 hours | Inhibition of exosome and microvesicle release. | [8][9] |
| Bisindolylmaleimide I | RAW264.7 (Macrophages) | 1.5 µM (IC₅₀) | 24 hours | Protection against anthrax lethal toxin. | [7] |
| BD-15 (derivative) | A549 & H1299 (NSCLC) | 0.2 - 1.0 µM | 24 hours | Dose-dependent decrease in cell viability. | [11] |
Experimental Protocols
Proper preparation and storage are critical for maintaining the compound's activity.
-
Reconstitution: this compound is soluble in DMSO.[3] Prepare a high-concentration stock solution (e.g., 1-10 mM) in sterile, anhydrous DMSO.[10]
-
Sonication: To aid dissolution, vortex the solution and sonicate briefly if necessary. Ensure the solution is clear.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C, protected from light.[3][12] The product is typically stable for up to 12 months under these conditions.
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in pre-warmed cell culture medium. Mix thoroughly by gentle inversion before adding to the cells. Note that the final DMSO concentration in the culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
This protocol determines the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[13]
-
Treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1 to 10 µM). Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[13]
-
Reagent Addition: Add 10 µL of CCK-8 or MTT solution (5 mg/mL) to each well.[7][13]
-
Incubation: Incubate for 2-4 hours at 37°C until a color change is apparent (for CCK-8) or formazan crystals form (for MTT).[7][13]
-
Measurement:
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Bisindolylmaleimide X|PKC inhibitor|DC Chemicals [dcchemicals.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bisindolylmaleimide IX is a potent inducer of apoptosis in chronic lymphocytic leukaemic cells and activates cleavage of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. ijbs.com [ijbs.com]
Application Notes and Protocols for Bisindolylmaleimide X Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of Bisindolylmaleimide X hydrochloride (also known as Ro 31-8425), a potent and selective inhibitor of Protein Kinase C (PKC). This document includes details on its mechanism of action, established dosage regimens in animal models, and protocols for its administration.
Mechanism of Action
This compound is a cell-permeable, ATP-competitive inhibitor of several protein kinases. Its primary targets are various isoforms of Protein Kinase C (PKC), playing a crucial role in signal transduction pathways that regulate cell growth, differentiation, and apoptosis.[1][2] Beyond its well-established role as a PKC inhibitor, this compound has also been shown to inhibit other kinases, notably Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3 (GSK3).[3][4][5][6][7] This multi-targeted nature should be considered when designing and interpreting experiments.
Data Presentation
In Vivo Dosage of this compound
| Animal Model | Route of Administration | Dosage | Application | Reference |
| Mouse | Intravenous (IV) | 18.75 µg/kg (375 ng/mouse) | Experimental Autoimmune Encephalomyelitis (EAE) | --INVALID-LINK-- |
| Mouse | Intraperitoneal (IP) | 10 mg/kg | Acetaminophen-induced liver injury | --INVALID-LINK-- |
Note: Researchers should perform dose-response studies to determine the optimal dosage for their specific animal model and experimental conditions.
In Vitro Applications
| Application | Concentration | Cell Type | Notes | Reference |
| Pretreatment of Mesenchymal Stromal Cells (MSCs) | 3 µM for 24 hours | Human MSCs | To enhance homing to inflamed sites | --INVALID-LINK-- |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[1] For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of the compound in DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months.
Preparation of Dosing Solution for Intraperitoneal Administration in Mice
This protocol is adapted from a study investigating acetaminophen-induced liver injury.[8]
-
Vehicle Preparation: Prepare a vehicle solution of 8.3% (v/v) DMSO in phosphate-buffered saline (PBS).
-
Dosing Solution Preparation: Dissolve the calculated amount of this compound from the stock solution into the vehicle to achieve the final desired concentration for a 10 mg/kg dosage. For example, to dose a 25g mouse, you would need 0.25 mg of the compound. The final injection volume is typically 100-200 µL.
-
Administration: Administer the dosing solution via intraperitoneal injection.
Protocol for Pretreatment of Mesenchymal Stromal Cells (MSCs)
This protocol is based on a study aimed at enhancing the homing of MSCs.[9]
-
Cell Culture: Culture human MSCs in appropriate cell culture media.
-
Treatment: Add this compound from a stock solution to the cell culture media to a final concentration of 3 µM. The final DMSO concentration in the media should be kept low (e.g., 0.1%) to minimize solvent toxicity.
-
Incubation: Incubate the MSCs with the compound for 24 hours.
-
Washing: After incubation, wash the cells with PBS to remove any remaining compound before in vivo administration.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
Caption: Inhibition of multiple kinase pathways by Bisindolylmaleimide X.
Experimental Workflow for In Vivo Administration
Caption: General workflow for in vivo studies with Bisindolylmaleimide X.
Disclaimer: These notes and protocols are intended for guidance and informational purposes only. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and governmental regulations regarding animal welfare and laboratory safety. It is highly recommended to consult the original research articles for detailed methodologies.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. A novel conformationally restricted protein kinase C inhibitor, Ro 31-8425, inhibits human neutrophil superoxide generation by soluble, particulate and post-receptor stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compound this compound - Chemdiv [chemdiv.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Bisindolylmaleimide X|PKC inhibitor|DC Chemicals [dcchemicals.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Protein kinase C (PKC) participates in acetaminophen hepatotoxicity through JNK dependent and independent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A small molecule screen for enhanced homing of systemically infused cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bisindolylmaleimide X Hydrochloride in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide X hydrochloride is a potent and cell-permeable inhibitor of Protein Kinase C (PKC) and other key signaling kinases. Its ability to target multiple pathways implicated in tumorigenesis and cancer progression has made it a valuable tool in cancer research. These application notes provide a comprehensive overview of its use, including its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its application in key cancer research assays.
Mechanism of Action
This compound is an ATP-competitive inhibitor, primarily targeting the kinase activity of various enzymes. Its anti-cancer effects are attributed to its ability to modulate several critical signaling pathways:
-
Protein Kinase C (PKC) Pathway: As a potent PKC inhibitor, it can block the downstream signaling cascades that promote cell proliferation, survival, and invasion.
-
Wnt/β-catenin Pathway: By inhibiting Glycogen Synthase Kinase 3 (GSK-3), a key component of the β-catenin destruction complex, it can lead to the stabilization and nuclear accumulation of β-catenin, thereby modulating the expression of Wnt target genes involved in cell fate and proliferation.
-
STAT3 Pathway: Analogues of Bisindolylmaleimide X have been shown to inhibit the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that plays a crucial role in tumor cell survival and proliferation.
Data Presentation
The following tables summarize the quantitative data for this compound and a structurally related analogue, BMA097.
| Target Enzyme | IC50 (nM) | Source |
| PKC (rat brain) | 15 | [1][2][3] |
| PKCα | 8 | [3] |
| PKCβI | 8 | [3] |
| PKCβII | 14 | [3] |
| PKCγ | 13 | [3] |
| PKCε | 39 | [3] |
| Cdk2 | 200 | [3][4] |
| GSK3α/β | Inhibitor | [3] |
Table 1: Inhibitory Activity of this compound against Purified Kinases. This table presents the half-maximal inhibitory concentration (IC50) values of this compound against a panel of purified protein kinases.
| Cell Line | Treatment Duration | IC50 (µM) | Source |
| MDA-MB-231 (Breast Cancer) | 48 hours | 3.6 | [5] |
| MDA-MB-468 (Breast Cancer) | 48 hours | 4.0 | [5] |
| MCF7 (Breast Cancer) | 48 hours | 6.4 | [5] |
| MDA-MB-231 (Breast Cancer) | 72 hours | 0.9 | [5] |
| MDA-MB-468 (Breast Cancer) | 72 hours | 1.8 | [5] |
| MCF7 (Breast Cancer) | 72 hours | 3.9 | [5] |
| MCF10A (Non-cancerous Breast) | 48 hours | 10.6 | [5] |
| MCF10A (Non-cancerous Breast) | 72 hours | 6.5 | [5] |
Table 2: Cytotoxicity of a Bisindolylmaleimide Analogue (BMA097) in Human Breast Cancer Cell Lines. This table shows the half-maximal inhibitory concentration (IC50) values of the Bisindolylmaleimide X analogue, BMA097, in various breast cancer cell lines and a non-cancerous breast epithelial cell line, as determined by MTT assay.[5]
Signaling Pathway Diagrams
Caption: Inhibition of the PKC Signaling Pathway by this compound.
Caption: Modulation of the Wnt/β-catenin Pathway by this compound.
Caption: Inhibition of the STAT3 Signaling Pathway by a Bisindolylmaleimide Analogue.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.
-
Analysis of Protein Expression and Phosphorylation (Western Blot)
This protocol describes the use of Western blotting to analyze the effect of this compound on the expression and phosphorylation status of key proteins in the PKC, Wnt/β-catenin, and STAT3 signaling pathways.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PKC, anti-p-PKC, anti-GSK-3β, anti-p-GSK-3β, anti-β-catenin, anti-STAT3, anti-p-STAT3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software and normalize to the loading control.
-
Experimental Workflow Diagram
Caption: General workflow for investigating this compound in cancer cells.
References
- 1. This compound (Ro 31-8425), PKC inhibitor (CAS 131848-97-0) | Abcam [abcam.com]
- 2. Bisindolylmaleimide X|PKC inhibitor|DC Chemicals [dcchemicals.com]
- 3. Bisindolylmaleimide X (hydrochloride) - Labchem Catalog [catalog.labchem.com.my]
- 4. Compound this compound - Chemdiv [chemdiv.com]
- 5. Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Bisindolylmaleimide X Hydrochloride Concentration for Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bisindolylmaleimide X hydrochloride in their experiments. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure optimal and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, cell-permeable, and reversible ATP-competitive inhibitor of Protein Kinase C (PKC).[1][2][3] It demonstrates high selectivity for several PKC isoforms.
Q2: What are the known off-target effects of this compound?
While highly selective for PKC, this compound can also inhibit other kinases at higher concentrations. Notably, it has been shown to inhibit Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3α/β (GSK3α/β).[4] Some studies on similar bisindolylmaleimide compounds suggest potential effects on p90 Ribosomal S6 Kinase (p90RSK) and that some cellular effects may be independent of PKC inhibition.[5][6]
Q3: How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO).[3][4] For long-term storage, aliquoted stock solutions should be kept at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2] Protect the compound and its solutions from light.[3]
Q4: What is a typical starting concentration for cell-based assays?
The optimal concentration is cell-line and assay-dependent. A good starting point for many cell-based assays is in the range of 1-10 µM.[7] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of the compound in cell culture media. | The final DMSO concentration is too high. The compound's solubility limit in aqueous media has been exceeded. | Ensure the final DMSO concentration in your culture medium is low, typically ≤0.1%, to maintain cell health and compound solubility.[5] Prepare fresh dilutions from your stock solution just before use. If solubility issues persist, consider using a different solvent system if compatible with your experiment, though DMSO is the most common. |
| No observable effect or weaker than expected inhibition. | The concentration of the inhibitor is too low. The incubation time is insufficient. The specific PKC isoform in your system is less sensitive to this inhibitor. The compound has degraded due to improper storage. | Perform a dose-response curve to determine the optimal inhibitory concentration. Optimize the incubation time; some effects may require longer exposure. Verify the expression and activity of the target PKC isoform in your model system. Ensure the stock solution has been stored correctly at -20°C or -80°C and protected from light. |
| High levels of cytotoxicity or unexpected cell death. | The concentration of the inhibitor is too high, leading to off-target effects or general toxicity.[8] The vehicle (DMSO) concentration is toxic to the cells. | Determine the IC50 for your cell line and use concentrations at or below this value for mechanistic studies. Include a vehicle-only control (e.g., 0.1% DMSO) to assess the cytotoxicity of the solvent. Some bisindolylmaleimides have been noted to induce neurotoxicity with chronic application, so consider the duration of your experiment.[6] |
| Inconsistent results between experiments. | Variability in cell density or passage number. Inconsistent preparation of the inhibitor dilutions. Fluctuation in incubation conditions. | Maintain consistent cell seeding densities and use cells within a defined passage number range. Prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment. Ensure consistent incubation times, temperature, and CO2 levels. |
Quantitative Data Summary
Inhibitory Activity (IC50)
| Target | IC50 Value | Source |
| Protein Kinase C (rat brain) | 15 nM | [1][2] |
| CDK2 | 200 nM | [4] |
Note: IC50 values can vary depending on the assay conditions.
Solubility Information
| Solvent | Solubility | Source |
| DMSO | 20.83 mg/mL (45.19 mM) | [4] |
| Ethanol | Soluble | [1] |
| Methanol | Soluble | [9] |
| Water | Insoluble | [9] |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol outlines a general procedure to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle-only control.
-
Replace the medium in the wells with the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[10]
-
For MTT assay: Add MTT reagent to each well and incubate for 1-4 hours at 37°C. Then, add solubilization solution and mix to dissolve the formazan crystals.[11][12]
-
For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[10][13]
-
Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).[10][11]
Western Blotting for PKC Pathway Inhibition
This protocol is designed to detect changes in the phosphorylation of a downstream target of PKC.
Materials:
-
Cells of interest
-
This compound
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody (e.g., anti-phospho-MARCKS)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with a PKC activator (e.g., PMA) for a short period (e.g., 15-30 minutes) to induce phosphorylation of PKC substrates. Include appropriate controls (untreated, vehicle-treated, PMA only).
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on PKC activity.
Materials:
-
Recombinant active PKC enzyme
-
PKC substrate (e.g., a specific peptide or histone)
-
This compound
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Kinase reaction buffer
-
Detection reagents (e.g., for ADP-Glo, phosphospecific antibody)
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a reaction well, combine the recombinant PKC enzyme, the specific substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).[15]
-
Terminate the reaction.
-
Detect the kinase activity. This can be done by measuring the amount of phosphorylated substrate (e.g., using a phosphospecific antibody in an ELISA format or by detecting incorporated radiolabeled phosphate) or by quantifying the amount of ADP produced.[16]
Visualizations
Caption: PKC signaling pathway and its inhibition.
Caption: Workflow for cell viability assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (Ro 31-8425), PKC inhibitor (CAS 131848-97-0) | Abcam [abcam.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | CDK | PKC | TargetMol [targetmol.com]
- 5. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bisindolylmaleimide I and V inhibit necrosis induced by oxidative stress in a variety of cells including neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antibiotic Optimization for Cell Transduction [sigmaaldrich.com]
- 9. selleckchem.com [selleckchem.com]
- 10. ijbs.com [ijbs.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dojindo.com [dojindo.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. selleckchem.com [selleckchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Bisindolylmaleimide X Hydrochloride Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of Bisindolylmaleimide X hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC). It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates.[1]
Q2: I am observing effects in my experiment that are inconsistent with PKC inhibition. What could be the cause?
While Bisindolylmaleimide X is a selective PKC inhibitor, like many kinase inhibitors, it can exhibit off-target effects, especially at higher concentrations. These off-target activities can lead to unexpected cellular responses. It is crucial to consider the inhibitor's selectivity profile and validate that the observed phenotype is a direct result of PKC inhibition.
Q3: What are the known off-targets of Bisindolylmaleimide X and its analogs?
Bisindolylmaleimide derivatives have been shown to inhibit other kinases besides PKC. Known off-targets for related bisindolylmaleimides (such as Bisindolylmaleimide I and IX) include, but are not limited to:
-
p90 Ribosomal S6 Kinase (p90RSK)[1]
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Glycogen Synthase Kinase 3 beta (GSK3β)[2]
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Mitogen- and stress-activated protein kinase 1 (MSK1)[2]
-
Ribosomal protein S6 kinase 1 (S6K1)[2]
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MAPK-activated protein kinase 1b (MAPKAPK1b)[2]
Some studies also suggest that certain bisindolylmaleimides may have effects on DNA topoisomerase.[3][4]
Q4: How can I minimize off-target effects in my experiments?
To minimize off-target effects, it is recommended to:
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Use the lowest effective concentration: Determine the minimal concentration of this compound required to inhibit PKC in your specific cellular context through dose-response experiments.
-
Employ a secondary inhibitor: Use a structurally different PKC inhibitor to confirm that the observed phenotype is not an artifact of a specific chemical scaffold.
-
Utilize genetic approaches: Employ techniques like siRNA or CRISPR/Cas9 to knockdown or knockout PKC isoforms and verify that the resulting phenotype mimics the effect of the inhibitor.
-
Perform rescue experiments: If possible, overexpress a resistant mutant of PKC to see if it reverses the effects of the inhibitor.
Quantitative Data: Kinase Selectivity Profile
The following table summarizes the inhibitory activity (IC50 values) of Bisindolylmaleimide X and its close analogs against its primary target (PKC) and known off-target kinases. This data can help researchers assess the potential for off-target effects at the concentrations used in their experiments.
| Kinase Target | Inhibitor | IC50 (nM) | Reference |
| Primary Target | |||
| Protein Kinase C (PKCα) | Bisindolylmaleimide I (GF109203X) | 20 | [5] |
| Protein Kinase C (PKCβI) | Bisindolylmaleimide I (GF109203X) | 17 | [5] |
| Protein Kinase C (PKCβII) | Bisindolylmaleimide I (GF109203X) | 16 | [5] |
| Protein Kinase C (PKCγ) | Bisindolylmaleimide I (GF109203X) | 20 | [5] |
| Protein Kinase C (rat brain) | Bisindolylmaleimide IX (Ro 31-8220) | 23 | [2] |
| Known Off-Targets | |||
| p90RSK1 | Ro 31-8220 | 200 | [1] |
| p90RSK2 | Ro 31-8220 | 36 | [1] |
| p90RSK3 | Ro 31-8220 | 5 | [1] |
| GSK3β | Ro 31-8220 | Potent Inhibition | [2] |
| MSK1 | Ro 31-8220 | Potent Inhibition | [2] |
| S6K1 | Ro 31-8220 | Potent Inhibition | [2] |
| MAPKAP-K1b | Ro 31-8220 | Potent Inhibition | [2] |
Experimental Protocols
Here are detailed methodologies for key experiments to investigate and troubleshoot potential off-target effects of this compound.
Kinase Selectivity Profiling (In Vitro)
This experiment aims to determine the inhibitory activity of this compound against a broad panel of kinases.
Methodology: ADP-Glo™ Kinase Assay
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Prepare Reagents:
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Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor.
-
Reconstitute the kinase, substrate, and ATP according to the assay kit manufacturer's instructions.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the kinase, substrate, and inhibitor dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the recommended temperature and time for the specific kinase.
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously depletes the remaining ATP and converts the produced ADP to ATP.
-
Add the Kinase Detection Reagent to convert the newly synthesized ATP into a luminescent signal.
-
Incubate at room temperature to allow the luminescent signal to develop.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value for each kinase.
-
Cellular Target Engagement Assay
This experiment confirms whether this compound binds to its intended target (PKC) and potential off-targets within a cellular environment.
Methodology: Cellular Thermal Shift Assay (CETSA™)
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound at various concentrations or a vehicle control (e.g., DMSO) for a specified time.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Detection and Analysis:
-
Analyze the amount of soluble target protein at each temperature using Western blotting or other quantitative protein detection methods.
-
Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[6]
-
Validation of Off-Target Effects on Downstream Signaling
This experiment investigates whether this compound affects signaling pathways downstream of potential off-target kinases.
Methodology: Western Blotting
-
Cell Treatment and Lysis:
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Treat cells with this compound at different concentrations and for various durations. Include appropriate positive and negative controls.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification and Electrophoresis:
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Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by gel electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream substrate of the suspected off-target kinase.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
A change in the phosphorylation status of the downstream substrate in response to the inhibitor suggests an effect on the upstream off-target kinase.
-
Visualizations
Signaling Pathways
Caption: Signaling pathway of PKC and known off-targets of Bisindolylmaleimide X.
Experimental Workflow for Off-Target Identification
Caption: Experimental workflow for identifying off-target effects.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification of Bisindolylmaleimide IX as a potential agent to treat drug-resistant BCR-ABL positive leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Improving the stability of Bisindolylmaleimide X hydrochloride in solution
Welcome to the technical support center for Bisindolylmaleimide X hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this potent and selective protein kinase C (PKC) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its stability in solution.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity of stock solution | Degradation due to improper storage. | Prepare fresh stock solutions in high-quality, anhydrous DMSO.[1][2] Aliquot into single-use volumes to minimize freeze-thaw cycles and store at -80°C for long-term stability (up to one year) or -20°C for shorter periods (up to one month).[3][4][5] |
| Contamination of stock solution. | Use sterile pipette tips and tubes when preparing and handling solutions. Filter-sterilize the solution if necessary. | |
| Repeated freeze-thaw cycles. | Aliquoting the stock solution into smaller, single-use volumes is highly recommended to prevent degradation from repeated temperature changes.[3][4] | |
| Precipitation of the compound in aqueous buffer | Low solubility in aqueous solutions. | This compound is sparingly soluble in aqueous buffers. Ensure the final concentration of DMSO (or other organic solvent) is sufficient to maintain solubility. It is recommended to add the stock solution to the aqueous buffer with vigorous vortexing. |
| pH of the aqueous buffer. | The solubility of the compound can be pH-dependent. Assess the solubility at the pH of your experimental buffer. | |
| Inconsistent experimental results | Degradation of the compound in working solution. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid storing diluted aqueous solutions for extended periods. |
| Photodegradation. | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[1][2] | |
| Adsorption to plasticware. | Use low-adhesion polypropylene tubes and pipette tips for preparation and storage of dilute solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing stock solutions is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] Ethanol can also be used.[6] For a 10 mM stock solution in DMSO, you can dissolve 4.61 mg of the compound in 1 mL of DMSO.
Q2: How should I store the solid compound and its stock solutions?
A2: The solid compound should be stored at -20°C, protected from light and moisture.[1][6] Stock solutions in DMSO should be aliquoted into single-use volumes and stored at -80°C for up to one year or at -20°C for up to one month.[3][4][5] Always protect solutions from light.[1][2]
Q3: How many times can I freeze and thaw my stock solution?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[3][4] Ideally, you should aliquot your stock solution into single-use volumes after preparation.
Q4: Is this compound sensitive to light?
A4: Yes, it is recommended to protect solutions of this compound from light to prevent potential photodegradation.[1][2] Use amber-colored vials or wrap your containers in aluminum foil.
Q5: What is the stability of this compound in aqueous solutions?
A5: The stability of this compound in aqueous solutions is limited and can be influenced by pH. It is advisable to prepare fresh working dilutions in your aqueous experimental buffer from a frozen DMSO stock solution immediately before use. Do not store aqueous solutions for extended periods.
Q6: How can I check the stability of my this compound solution?
A6: You can perform a simple stability study by incubating your solution under your experimental conditions for various time points. The stability can be assessed by High-Performance Liquid Chromatography (HPLC) to monitor the peak area of the parent compound or by a biological activity assay to check for a decrease in potency.
Experimental Protocols
Protocol for Preparation of Stock Solution
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Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion polypropylene microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the solid compound using a calibrated balance. For example, for 1 mL of a 10 mM stock solution, weigh 4.61 mg.
-
Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected (amber) tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol for Assessing Solution Stability by HPLC
-
Objective: To determine the stability of this compound in a specific solvent or buffer over time.
-
Materials:
-
This compound stock solution
-
Solvent or buffer of interest
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., acetonitrile and water with a suitable modifier like trifluoroacetic acid)
-
Incubator or water bath set to the desired temperature
-
-
Procedure:
-
Prepare a working solution of this compound in the solvent or buffer of interest at the desired concentration.
-
Immediately after preparation (time point 0), inject an aliquot of the solution into the HPLC system to obtain an initial chromatogram and determine the peak area of the parent compound.
-
Incubate the remaining solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
Monitor the peak area of the this compound peak over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
Calculate the percentage of the compound remaining at each time point relative to the initial time point.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Inhibition of the PKC signaling pathway by this compound.
References
Bisindolylmaleimide X hydrochloride protocol refinement for specific cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for the use of Bisindolylmaleimide X hydrochloride in specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC).[1] It acts as an ATP-competitive inhibitor, targeting the catalytic subunit of PKC.[1][2] While it shows selectivity for PKC, it's important to note that like other bisindolylmaleimides, it may also inhibit other kinases such as GSK3β and MAPKAP-K1b.[3] Some studies also suggest that certain bisindolylmaleimide derivatives can induce apoptosis through PKC-independent mechanisms.[4]
Q2: How should I prepare and store this compound stock solutions?
It is recommended to prepare stock solutions in DMSO.[1][5] For long-term storage, the powder form should be kept at -20°C for up to three years.[5] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to one year.[5] Protect the product from light.[1]
Q3: What are the typical working concentrations for this compound in cell culture?
The optimal concentration is highly cell-line dependent. For example, related bisindolylmaleimides have been used in the micromolar range for cell proliferation assays. In A549 and MCF-7 cells, an IC50 of 0.78 µM and 0.897 µM, respectively, was observed for a similar compound.[3] For SNU-407 colon cancer cells, a concentration of 1 µM was used.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: Can this compound induce apoptosis?
Yes, several studies have shown that bisindolylmaleimide derivatives can induce apoptosis.[4][7][8] For instance, Bisindolylmaleimide IX has been shown to be a potent inducer of apoptosis in chronic lymphocytic leukaemia (CLL) cells by activating the intrinsic apoptotic pathway.[7] It can also sensitize cancer cells to death ligand-induced apoptosis.[4][8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed | - Incorrect concentration: The concentration used may be too low for the specific cell line. - Compound degradation: Improper storage of the compound or stock solution. - Cell line resistance: The target pathway may not be critical for the survival of the specific cell line. | - Perform a dose-response experiment to determine the optimal concentration. - Ensure the compound and stock solutions are stored correctly and prepare fresh solutions if necessary. - Verify the expression and activity of PKC isoforms in your cell line. |
| High cell toxicity or off-target effects | - Concentration too high: The concentration used may be causing non-specific toxicity. - PKC-independent effects: Bisindolylmaleimides can have off-target effects.[2][4] | - Lower the concentration and shorten the incubation time. - Use structurally different PKC inhibitors as controls to confirm that the observed effect is PKC-dependent. - Consider using a more specific inhibitor if off-target effects are a concern. |
| Inconsistent results between experiments | - Variability in cell culture: Differences in cell passage number, confluency, or serum concentration. - Inconsistent compound preparation: Variations in dissolving the compound or in the final concentration. | - Maintain consistent cell culture conditions. - Prepare a large batch of stock solution to be used across multiple experiments to minimize variability. |
| Precipitation of the compound in media | - Low solubility: The compound may have limited solubility in aqueous media at the desired concentration. | - Ensure the final DMSO concentration in the culture medium is low (typically <0.5%). - Briefly sonicate the stock solution before diluting it in the media.[5] |
Quantitative Data Summary
Table 1: IC50 Values of Bisindolylmaleimide Derivatives for PKC Isoforms
| Compound | PKC-α | PKC-βI | PKC-βII | PKC-γ | PKC-ε | Reference |
| Bisindolylmaleimide IX | 5 nM | 24 nM | 14 nM | 27 nM | 24 nM | [3] |
| Bisindolylmaleimide I | 20 nM | 17 nM | 16 nM | 20 nM | - | [6] |
| Bisindolylmaleimide X | 15 nM (rat brain PKC) | - | - | - | - |
Table 2: IC50 Values of Bisindolylmaleimide IX in Cell Proliferation Assays
| Cell Line | IC50 | Incubation Time | Reference |
| A549 (lung carcinoma) | 0.78 µM | 4 days | [3] |
| MCF-7 (breast carcinoma) | 0.897 µM | 6 days | [3] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency at the end of the experiment and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
Protocol 2: Western Blot for PKC Pathway Inhibition
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time. Include positive and negative controls.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against the phosphorylated form of a known PKC substrate (e.g., phospho-MARCKS) or downstream targets. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent.
Visualizations
Caption: Mechanism of action of this compound.
Caption: A typical experimental workflow for assessing cell viability.
Caption: A logical flow for troubleshooting unexpected experimental results.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. advms.pl [advms.pl]
- 5. This compound | CDK | PKC | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Bisindolylmaleimide IX is a potent inducer of apoptosis in chronic lymphocytic leukaemic cells and activates cleavage of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bisindolylmaleimide IX facilitates tumor necrosis factor receptor family-mediated cell death and acts as an inhibitor of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize toxicity of Bisindolylmaleimide X hydrochloride in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the toxicity of Bisindolylmaleimide X hydrochloride in their cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Protein Kinase C (PKC). It acts as an ATP-competitive inhibitor, targeting the kinase domain of PKC isoforms. Additionally, it has been shown to be a potent antagonist of Cyclin-Dependent Kinase 2 (CDK2), which can contribute to its effects on cell cycle progression and proliferation.
Q2: Why am I observing high levels of cytotoxicity in my experiments?
High cytotoxicity can result from several factors, including:
-
High Concentrations: this compound is a potent inhibitor, and concentrations exceeding the optimal range for your cell line can lead to significant off-target effects and apoptosis.
-
Prolonged Incubation Times: Continuous exposure to the inhibitor can lead to cumulative toxicity.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to kinase inhibitors.
-
Suboptimal Cell Culture Conditions: Factors like high cell density, nutrient depletion, or the presence of other stressors can exacerbate the toxic effects of the compound.
Q3: What are the typical off-target effects of this compound?
While relatively selective for PKC, off-target effects can occur, especially at higher concentrations. The most well-documented off-target is the inhibition of CDK2.[1] Other kinases with similar ATP-binding pockets may also be affected. Off-target effects can contribute to unintended biological consequences and cytotoxicity.
Q4: How can I confirm that the observed effects are due to PKC inhibition and not off-target toxicity?
To validate the specificity of your results, consider the following controls:
-
Use a structurally different PKC inhibitor: Comparing the effects with another PKC inhibitor that has a different chemical scaffold can help confirm that the observed phenotype is due to PKC inhibition.
-
Rescue experiments: If possible, overexpressing a constitutively active form of the downstream target of PKC that is being investigated may rescue the phenotype.
-
Use a less active analog: Some bisindolylmaleimide derivatives have significantly lower PKC inhibitory activity and can be used as negative controls.
Troubleshooting Guides
Issue 1: Excessive Cell Death or Low Viability
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Concentration too high | Perform a dose-response curve to determine the optimal concentration. | Protocol: Seed cells at the desired density. The following day, treat with a serial dilution of this compound (e.g., 10 µM down to 1 nM) for a fixed time point (e.g., 24 hours). Assess cell viability using a standard method like MTT or Trypan Blue exclusion. The optimal concentration should inhibit the target without causing excessive cell death. |
| Incubation time too long | Optimize the incubation time. | Protocol: Treat cells with a fixed, optimized concentration of the inhibitor. Harvest cells at different time points (e.g., 6, 12, 24, 48 hours) and assess both target inhibition (e.g., by Western blot for a downstream phosphorylated substrate) and cell viability. |
| Cell line is highly sensitive | Reduce the concentration range in your experiments. | Start with a much lower concentration range (e.g., picomolar to low nanomolar) for sensitive cell lines. |
| Suboptimal cell culture media | Supplement the media with cytoprotective agents. | Protocol: Supplement your standard culture medium with antioxidants like N-acetylcysteine (1-5 mM) or growth factors such as those found in Insulin-Transferrin-Selenium (ITS) supplements to mitigate cellular stress.[2][3][4][5] |
Issue 2: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Variability in cell cycle stage | Synchronize cells before treatment. | Protocol: Serum Starvation 1. Plate cells and allow them to adhere overnight.2. The next day, wash the cells twice with serum-free medium.3. Incubate the cells in serum-free or low-serum (0.5-1%) medium for 16-24 hours.[6][7][8][9]4. Replace with complete medium containing this compound. |
| Compound instability | Prepare fresh stock solutions and working dilutions. | This compound should be stored as a stock solution in DMSO at -20°C or -80°C.[10] Prepare fresh working dilutions in culture medium for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of Bisindolylmaleimide compounds can vary significantly between different cell lines and assay conditions. Below is a summary of reported IC50 values for related Bisindolylmaleimide compounds to provide a reference range. It is crucial to determine the IC50 for your specific cell line and experimental setup.
| Compound | Target | Cell Line | IC50 (µM) | Incubation Time (hours) |
| Bisindolylmaleimide I | PKC | RAW264.7 | 1.5 | 24 |
| Bisindolylmaleimide IX | 3CLpro (in-vitro) | - | 113.7 ± 5.2 | - |
| Bisindolylmaleimide IX | Antiproliferative | HCT116 | 0.84 | 48 |
Data compiled from publicly available sources.[11][12][13]
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X stock of a serial dilution of this compound in complete medium. A typical starting range would be 20 µM down to 2 nM. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in complete medium).
-
Cell Treatment: Remove 100 µL of medium from each well and add 100 µL of the 2X compound dilutions or vehicle control. This will result in a 1X final concentration.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a semi-log graph and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PKC Signaling Pathway Inhibition by Bisindolylmaleimide X.
Caption: CDK2 Signaling Pathway and its Inhibition.
Caption: Apoptosis Induction by Bisindolylmaleimide X.
References
- 1. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 2. Cell Culture Media, Supplements, and Reagents | Thermo Fisher Scientific [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell Culture Media Supplements | Thermo Fisher Scientific - US [thermofisher.com]
- 5. cellculturecompany.com [cellculturecompany.com]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Bisindolylmaleimide IX: A novel anti-SARS-CoV2 agent targeting viral main protease 3CLpro demonstrated by virtual screening pipeline and in-vitro validation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Bisindolylmaleimide X hydrochloride storage and handling best practices
Welcome to the technical support center for Bisindolylmaleimide X hydrochloride (BIM X), a potent and selective inhibitor of Protein Kinase C (PKC). This guide is designed for researchers, scientists, and drug development professionals, providing essential information on storage, handling, and troubleshooting for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, the solid powder should be kept at -20°C under desiccating conditions.[1] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[2] Always protect the compound from light.[3]
Q2: How should I handle this compound safely in the laboratory?
A2: Standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat. Avoid inhalation of the powder and any contact with skin and eyes. Work in a well-ventilated area or under a chemical fume hood. In case of accidental contact, rinse the affected area thoroughly with water.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1] It is sparingly soluble in aqueous solutions. For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q4: What is the mechanism of action of this compound?
A4: this compound is a cell-permeable, ATP-competitive inhibitor of Protein Kinase C (PKC).[1][3] It acts on the catalytic domain of PKC, preventing the phosphorylation of its downstream target proteins. While it is a potent inhibitor of several PKC isoforms, it can also inhibit other kinases at higher concentrations.
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound.
Table 1: Storage and Stability
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | -20°C | Up to 12 months | Desiccate, Protect from light[1][3] |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw[2] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw[2] |
Table 2: Solubility
| Solvent | Solubility | Concentration | Notes |
| DMSO | Soluble | ≥ 10 mg/mL | Sonication may be required for complete dissolution. |
| Ethanol | Soluble | - | - |
| Water | Sparingly Soluble | - | - |
Table 3: Inhibitory Activity (IC50 Values)
| Kinase | IC50 (nM) |
| PKCα | ~8-20 |
| PKCβI | ~17 |
| PKCβII | ~16 |
| PKCγ | ~20 |
| PKCε | ~39 |
| CDK2 | ~200 |
Experimental Protocols
In Vitro PKC Kinase Assay
This protocol is a general guideline for determining the inhibitory activity of this compound against a specific PKC isoform in a cell-free system.
Materials:
-
Purified recombinant PKC enzyme
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for detection via antibodies)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation
-
96-well plates
-
Scintillation counter or appropriate detection system
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer. Also, prepare a vehicle control (DMSO without inhibitor).
-
In a 96-well plate, add the PKC enzyme, substrate, and the diluted inhibitor or vehicle control.
-
Add PS and DAG to the wells to activate the PKC enzyme.
-
Pre-incubate the mixture for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a defined period (e.g., 15-30 minutes) at 30°C.
-
Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting onto a phosphocellulose membrane).
-
Quantify the substrate phosphorylation. For radiolabeled ATP, this can be done using a scintillation counter after washing the membrane. For non-radiolabeled ATP, a specific antibody against the phosphorylated substrate can be used in an ELISA or Western blot format.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value.
Troubleshooting Guide
Issue 1: Compound Precipitation in Cell Culture Medium
-
Question: I've diluted my DMSO stock of this compound into my cell culture medium, and I see a precipitate. What should I do?
-
Answer: Precipitation can occur if the final DMSO concentration is too high or if the compound's solubility limit in the aqueous medium is exceeded.
-
Solution 1: Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent toxicity and improve solubility.
-
Solution 2: Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the culture medium to ensure it dissolves properly at each step.
-
Solution 3: Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help with solubility.
-
Issue 2: Lack of Expected Biological Effect
-
Question: I'm not observing the expected inhibition of PKC signaling in my cells. What could be the reason?
-
Answer: Several factors can contribute to a lack of efficacy.
-
Solution 1: Verify Compound Activity: Ensure your stock solution of this compound has been stored correctly and has not degraded. If in doubt, test its activity in an in vitro kinase assay.
-
Solution 2: Check Cell Permeability: While Bisindolylmaleimide X is cell-permeable, the efficiency can vary between cell lines. You may need to increase the incubation time or concentration.
-
Solution 3: Consider Protein Binding: The compound may bind to proteins in the serum of your cell culture medium, reducing its effective concentration. Consider reducing the serum concentration during the treatment period, if your cells can tolerate it.
-
Solution 4: Investigate Cellular Efflux: Some cell lines express efflux pumps (e.g., P-glycoprotein) that can actively remove the inhibitor from the cell, reducing its intracellular concentration.
-
Issue 3: Observed Off-Target Effects
-
Question: I'm seeing cellular effects that don't seem to be related to PKC inhibition. Is this possible?
-
Answer: Yes, like many kinase inhibitors, this compound can have off-target effects, especially at higher concentrations.[4]
-
Solution 1: Titrate the Concentration: Use the lowest effective concentration of the inhibitor to minimize off-target effects. Perform a dose-response experiment to determine the optimal concentration for PKC inhibition with minimal side effects.
-
Solution 2: Use a Structurally Different Inhibitor: To confirm that the observed phenotype is due to PKC inhibition, use another PKC inhibitor with a different chemical structure as a control.
-
Solution 3: Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of a downstream effector of PKC to see if it reverses the observed phenotype.
-
Solution 4: Be Aware of Other Targets: As shown in Table 3, Bisindolylmaleimide X can inhibit other kinases like CDK2 at higher concentrations. Consider if the inhibition of these other kinases could explain your results.
-
Visualizations
PKC Signaling Pathway
This diagram illustrates a simplified overview of the Protein Kinase C (PKC) signaling pathway, which can be inhibited by this compound.
Caption: Simplified PKC signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Kinase Assay
This diagram outlines the key steps in performing an in vitro kinase assay to assess the inhibitory potential of this compound.
Caption: Workflow for an in vitro kinase inhibition assay.
Troubleshooting Logic for Lack of Biological Effect
This diagram provides a logical workflow for troubleshooting experiments where this compound does not produce the expected biological effect.
Caption: Troubleshooting flowchart for unexpected experimental results.
References
Refining Bisindolylmaleimide X hydrochloride treatment duration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the treatment duration and other experimental parameters for Bisindolylmaleimide X hydrochloride (BIM-X).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective, cell-permeable, reversible, and ATP-competitive inhibitor of Protein Kinase C (PKC) isoforms.[1][2] It has been shown to inhibit PKCα, βI, βII, γ, and ε with IC50 values in the low nanomolar range.[1] Additionally, it is a potent antagonist of Cyclin-Dependent Kinase 2 (CDK2) with an IC50 of 200 nM.[3][4] The inhibition of PKC is achieved by interacting with the catalytic subunit of the enzyme.[2]
Q2: How do I determine the optimal treatment duration for my experiment?
The optimal treatment duration with this compound is highly dependent on the cell type, the specific biological process being investigated, and the concentration of the inhibitor. There is no single universal duration. A time-course experiment is strongly recommended to determine the ideal exposure time for your specific experimental goals.
-
For short-term signaling events: Shorter incubation times (e.g., 15 minutes to 4 hours) are typically sufficient to observe effects on protein phosphorylation. For example, a 15-minute pre-treatment has been used to inhibit PMA-induced PKC activity.
-
For cellular processes like proliferation or cytotoxicity: Longer incubation times (e.g., 24 to 72 hours) are often necessary. For instance, a 24-hour treatment with a related bisindolylmaleimide was used to inhibit exosome release in PC3 cells[5][6], while a 48-hour incubation was used for antiproliferative assays in HCT116 cells.[7]
-
For gene expression changes: Intermediate durations (e.g., 6 to 24 hours) may be appropriate.
It is advisable to start with a broad range of time points and then narrow down to the optimal window based on the initial results.
Q3: What concentration of this compound should I use?
The effective concentration can vary significantly between cell lines and experimental setups. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
-
In vitro kinase assays: IC50 values are often in the low nanomolar range (e.g., 15 nM for rat brain PKC).[1]
-
Cell-based assays: Higher concentrations, typically in the micromolar range, are often required. For example, concentrations ranging from 1 µM to 10 µM have been used in various cell-based experiments. A related compound, Bisindolylmaleimide I, was used at 10 μM to inhibit exosome release.[5][6] It is crucial to consider that the IC50 in a cell-based assay, which measures a cellular outcome like proliferation inhibition, will likely be higher than the biochemical IC50 against the purified kinase.[4]
Q4: What are the known off-target effects of this compound?
While Bisindolylmaleimide X is considered a selective PKC inhibitor, it can affect other kinases, especially at higher concentrations. Besides its potent inhibition of CDK2[3][4], some bisindolylmaleimides have been shown to inhibit GSK3α/β and p90RSK.[1][8] It is important to be aware of these potential off-target effects when interpreting experimental data. Using the lowest effective concentration and including appropriate controls can help mitigate this issue.
Q5: How should I prepare and store this compound stock solutions?
It is recommended to prepare a concentrated stock solution in a solvent like DMSO.[2][4] For storage, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3] Stock solutions in DMSO are generally stable for at least a month at -20°C and for up to a year at -80°C.[3][7] When preparing working solutions for in vivo experiments, it is best to prepare them fresh on the same day of use.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No effect observed after treatment. | Suboptimal treatment duration: The incubation time may be too short or too long to observe the desired effect. | Perform a time-course experiment with a broad range of time points (e.g., 1, 4, 8, 12, 24, 48 hours). |
| Suboptimal concentration: The concentration of the inhibitor may be too low. | Perform a dose-response experiment with a range of concentrations (e.g., 0.1, 1, 5, 10, 25 µM). | |
| Compound instability: The compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage conditions are maintained.[3] | |
| Cell line insensitivity: The targeted PKC isoforms may not be critical for the pathway being studied in your specific cell line. | Confirm the expression and activity of PKC isoforms in your cell line. Consider using a positive control for PKC inhibition. | |
| High cell toxicity or unexpected off-target effects. | Concentration is too high: High concentrations can lead to non-specific effects and cytotoxicity. | Reduce the concentration of the inhibitor. Refer to your dose-response curve to find a concentration that is effective but not overly toxic. |
| Prolonged treatment duration: Long exposure times can induce cellular stress and off-target effects. | Shorten the treatment duration. Refer to your time-course experiment to find the shortest effective time point. | |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | Ensure the final concentration of the solvent is below a toxic level (typically <0.5% for DMSO). Include a vehicle-only control in your experiments. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell passage number, confluency, or media can affect the cellular response. | Standardize your cell culture protocols. Use cells within a consistent passage number range and seed them at a consistent density. |
| Inaccurate pipetting or dilution: Errors in preparing stock or working solutions can lead to variability. | Calibrate your pipettes regularly and be meticulous when preparing solutions. | |
| Compound precipitation: The compound may have precipitated out of the solution. | If precipitation is observed during the preparation of the working solution, gentle heating and/or sonication may help in dissolution.[5] |
Quantitative Data
Table 1: IC50 Values of Bisindolylmaleimide X and Related Compounds
| Compound | Target | IC50 Value | Source |
| Bisindolylmaleimide X | Rat Brain PKC | 15 nM | [1] |
| Bisindolylmaleimide X | PKCα | 8 nM | [1] |
| Bisindolylmaleimide X | PKCβI | 8 nM | [1] |
| Bisindolylmaleimide X | PKCβII | 14 nM | [1] |
| Bisindolylmaleimide X | PKCγ | 13 nM | [1] |
| Bisindolylmaleimide X | PKCε | 39 nM | [1] |
| Bisindolylmaleimide X | CDK2 | 200 nM | [3][4] |
| Bisindolylmaleimide I | PKCα | 20 nM | [5][6] |
| Bisindolylmaleimide I | PKCβI | 17 nM | [5][6] |
| Bisindolylmaleimide I | PKCβII | 16 nM | [5][6] |
| Bisindolylmaleimide I | PKCγ | 20 nM | [5][6] |
Experimental Protocols
General Protocol for a Cell-Based Assay to Determine Optimal Treatment Duration
This protocol provides a general framework. Specific details should be optimized for your cell line and experimental endpoint.
-
Cell Seeding:
-
Culture cells in appropriate media and conditions.
-
Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the end of the experiment. Allow cells to adhere overnight.
-
-
Serum Starvation (Optional):
-
For some signaling studies, it may be necessary to synchronize the cells by serum starvation for 18-24 hours prior to treatment.[9]
-
-
Preparation of this compound Working Solutions:
-
Prepare a fresh dilution of the DMSO stock solution in serum-free or complete media to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
-
-
Treatment:
-
Remove the old media from the cells and replace it with the media containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a range of time points (e.g., 1, 4, 8, 12, 24, 48 hours).
-
-
Endpoint Assay:
-
At the end of each time point, perform your desired assay. This could include:
-
Western Blotting: To analyze the phosphorylation status of PKC substrates or downstream signaling proteins.
-
MTT or other viability assays: To assess cell proliferation or cytotoxicity.[9]
-
Gene Expression Analysis (qPCR or RNA-seq): To measure changes in target gene transcription.
-
Functional Assays: Specific to the biological process being studied (e.g., migration assay, apoptosis assay).
-
-
-
Data Analysis:
-
Analyze the results to determine the time point and concentration that gives the optimal desired effect with minimal toxicity.
-
Visualizations
References
- 1. Bisindolylmaleimide X (hydrochloride) - Labchem Catalog [catalog.labchem.com.my]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CDK | PKC | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Bisindolylmaleimide X Hydrochloride as a PKC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bisindolylmaleimide X hydrochloride (also known as Ro 31-8425), a potent inhibitor of Protein Kinase C (PKC), with other commonly used PKC inhibitors. The data presented herein is intended to assist researchers in selecting the most appropriate inhibitor for their experimental needs, based on potency, selectivity, and mechanism of action.
Introduction to Protein Kinase C and its Inhibition
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and immune responses.[1][2][3][4] The PKC family is divided into three subfamilies based on their activation requirements: conventional (cPKC; isoforms α, βI, βII, γ), novel (nPKC; isoforms δ, ε, η, θ), and atypical (aPKC; isoforms ζ, ι/λ).[1][4] Dysregulation of PKC activity has been implicated in various diseases, including cancer, cardiovascular disorders, and neurological conditions, making PKC isoforms attractive targets for therapeutic intervention.[2][5]
PKC inhibitors are valuable tools for dissecting PKC-mediated signaling events and for developing potential therapeutics. These inhibitors can be broadly categorized based on their mechanism of action, with many, including the bisindolylmaleimide class, acting as ATP-competitive inhibitors that bind to the kinase domain.[6][7]
This compound is a potent, cell-permeable, and reversible ATP-competitive inhibitor of PKC.[6] This guide will compare its inhibitory profile with that of other well-characterized PKC inhibitors.
Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and selected alternative PKC inhibitors against various PKC isoforms. Lower IC50 values indicate greater potency.
Table 1: IC50 Values of Bisindolylmaleimide Inhibitors Against PKC Isoforms
| Inhibitor | PKCα (nM) | PKCβI (nM) | PKCβII (nM) | PKCγ (nM) | PKCδ (nM) | PKCε (nM) | PKCζ (nM) |
| Bisindolylmaleimide X (Ro 31-8425) | ~15 (rat brain)[6] | - | - | - | - | - | - |
| Bisindolylmaleimide I (GF 109203X) | 20[8] | 17[8] | 16[8] | 20[8] | - | 12[7] | >3000[8] |
| Bisindolylmaleimide IX (Ro 31-8220) | 5[9] | 24[9] | 14[9] | 27[9] | - | 24[9] | - |
Note: Specific isoform data for Bisindolylmaleimide X is limited; the value for rat brain PKC represents a mix of isoforms.
Table 2: IC50 Values of Other Common PKC Inhibitors Against PKC Isoforms
| Inhibitor | PKCα (nM) | PKCβI (nM) | PKCβII (nM) | PKCγ (nM) | PKCδ (nM) | PKCε (nM) | PKCζ (nM) |
| Staurosporine | 2[10] | - | - | 5[10] | 20[10] | 73[10] | 1086[10] |
| Go 6983 | 7 | 7 | - | 6 | 10 | - | 60 |
| Enzastaurin | 39[6] | 6[6] | 6[6] | 83[6] | - | 110[6] | - |
| Ruboxistaurin | - | 4.7[11] | 5.9[11] | - | - | - | - |
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the context of PKC inhibition, the following diagrams outline the canonical PKC signaling pathway and a typical experimental workflow for assessing inhibitor potency.
Caption: Canonical PKC signaling pathway and the inhibitory action of Bisindolylmaleimide X.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Go 6983 | CAS:133053-19-7 | pan-PKC inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 5. 2.6. PKC Kinase Activity Assay Kit [bio-protocol.org]
- 6. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials [mdpi.com]
- 7. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PKC Inhibitors: Bisindolylmaleimide X Hydrochloride vs. Other Key Modulators
For researchers, scientists, and drug development professionals, the selection of a suitable Protein Kinase C (PKC) inhibitor is a critical decision in unraveling cellular signaling pathways and developing novel therapeutics. This guide provides an objective comparison of Bisindolylmaleimide X hydrochloride with other prominent PKC inhibitors, supported by experimental data and detailed methodologies.
Protein Kinase C represents a family of serine/threonine kinases pivotal in regulating a multitude of cellular processes, including gene expression, cell proliferation, and inflammatory responses[1][2]. The PKC family is categorized into three main groups based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms[3]. The diverse roles of PKC isoforms in various diseases have made them attractive targets for therapeutic intervention. Bisindolylmaleimides are a well-established class of ATP-competitive PKC inhibitors, with this compound being a notable member.
Quantitative Comparison of PKC Inhibitors
The efficacy and selectivity of PKC inhibitors are paramount for their application in research and drug development. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected PKC inhibitors against various PKC isoforms and other kinases. Lower IC50 values indicate higher potency.
| Inhibitor | PKCα | PKCβI | PKCβII | PKCγ | PKCδ | PKCε | PKCζ | Other Kinases |
| Bisindolylmaleimide X (hydrochloride) | 8 nM[4] | 8 nM[4] | 14 nM[4] | 13 nM[4] | - | 39 nM[4] | - | Cdk2 (200 nM), GSK3α/β[4] |
| Bisindolylmaleimide I (GF109203X) | 20 nM[5] | 17 nM[5] | 16 nM[5] | 20 nM[5] | - | 12 nM[6] | - | p90RSK1 (610 nM), p90RSK2 (310 nM), p90RSK3 (120 nM)[6] |
| Bisindolylmaleimide IX (Ro 31-8220) | 5 nM[7] | 24 nM[7] | 14 nM[7] | 27 nM[7] | - | 24 nM[7] | - | MAPKAP-K1b, MSK1, GSK3β, S6K1[7] |
| Bisindolylmaleimide XI (hydrochloride) | 9 nM | 28 nM | - | - | - | 108 nM | - | GRK2 (29 µM), GRK5 (3.6 µM), GRK6 (16 µM) |
| Staurosporine | 2 nM[8] | - | - | 5 nM[8] | 20 nM[8] | 73 nM[8] | 1086 nM[8] | PKA, PKG, S6K, CaMKII[8] |
| Enzastaurin (LY317615) | 39 nM[9] | 6 nM[9] | - | 83 nM[9] | - | 110 nM[9] | - | - |
| Ruboxistaurin (LY333531) | - | 4.7 nM[9] | 5.9 nM[9] | - | - | - | - | Selective for PKCβ[9] |
| Sotrastaurin (AEB071) | 0.95 nM (Ki)[9] | 0.64 nM (Ki)[9] | - | - | 1.8-3.2 µM (Ki)[9] | 1.8-3.2 µM (Ki)[9] | - | PKCθ (0.22 nM Ki), PKCη (1.8-3.2 µM Ki)[9] |
| Go 6983 | 7 nM[8] | 7 nM[8] | - | 6 nM[8] | 10 nM[8] | - | Inactive | Inactive against PKCμ[8] |
Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration. For instance, the potency of GF109203X and Ro31-8220 against PKCα, PKCε, and RSK2 was found to be reduced at physiological ATP concentrations (5 mM) compared to lower ATP concentrations (50 µM)[6].
Signaling Pathways and Experimental Workflow
To understand the context in which these inhibitors function, it is crucial to visualize the PKC signaling pathway and the general workflow of an inhibition assay.
Caption: Simplified Protein Kinase C (PKC) signaling pathway.
The diagram above illustrates the activation of conventional and novel PKC isoforms through the hydrolysis of PIP2 into DAG and IP3, leading to downstream cellular responses. Atypical PKCs are activated independently of DAG and intracellular calcium.
Caption: General workflow for a radioactive PKC inhibition assay.
This flowchart outlines the key steps in a typical in vitro kinase assay to determine the inhibitory activity of a compound against PKC.
Experimental Protocols
Accurate and reproducible experimental design is fundamental to the reliable comparison of enzyme inhibitors. Below is a detailed methodology for a standard in vitro PKC activity assay.
Objective: To determine the IC50 value of a test compound (e.g., this compound) against a specific PKC isoform.
Materials:
-
Purified recombinant PKC isozyme
-
PKC-specific substrate peptide (e.g., QKRPSQRSKYL)[10]
-
[γ-32P]ATP (specific activity ~3000 Ci/mmol)
-
Lipid activator solution (e.g., phosphatidylserine and diacylglycerol)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 0.5 mM CaCl2, 1 mM DTT)
-
Test inhibitor stock solution (dissolved in DMSO)
-
P81 phosphocellulose paper[10]
-
0.75% Phosphoric acid wash solution[10]
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test inhibitor in the assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%) across all samples.
-
Prepare a reaction master mix containing the assay buffer, PKC enzyme, substrate peptide, and lipid activator. The lipid activator should be sonicated on ice before use[10].
-
-
Kinase Reaction:
-
In a microcentrifuge tube, add the desired volume of the reaction master mix.
-
Add the serially diluted inhibitor or vehicle control (DMSO) to the respective tubes.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-32P]ATP. The final ATP concentration should be close to the Km value for the specific PKC isoform, if known, or a standard concentration (e.g., 10 µM) can be used.
-
Incubate the reaction for a defined period (e.g., 10-20 minutes) at 30°C. The reaction time should be within the linear range of enzyme activity.
-
-
Stopping the Reaction and Separation:
-
Terminate the reaction by spotting an aliquot of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square[10].
-
Immediately immerse the P81 papers in a beaker containing 0.75% phosphoric acid.
-
Wash the papers three to four times with 0.75% phosphoric acid for 5 minutes each to remove unincorporated [γ-32P]ATP.
-
Perform a final wash with acetone to dry the papers[10].
-
-
Quantification and Data Analysis:
-
Place the dried P81 paper squares into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Subtract the background counts (reaction without enzyme) from all other readings.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Alternative Non-Radioactive Methods: Several non-radioactive methods are also available for measuring PKC activity, such as those based on fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or antibody-based detection of phosphorylated substrates (e.g., ELISA). These methods offer advantages in terms of safety and ease of use.
Conclusion
This compound is a potent inhibitor of several conventional and novel PKC isoforms. Its profile is comparable to other well-characterized bisindolylmaleimides like GF109203X and Ro 31-8220. However, the choice of inhibitor will ultimately depend on the specific research question, the PKC isoforms of interest, and the desired level of selectivity. For instance, researchers focusing specifically on PKCβ might prefer the more selective inhibitors Enzastaurin or Ruboxistaurin. Conversely, for studies requiring broad PKC inhibition, a pan-PKC inhibitor like Go 6983 or Staurosporine (while being mindful of its off-target effects) might be more suitable. This guide provides a framework for making an informed decision by presenting key comparative data and the necessary experimental context.
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase C - Wikipedia [en.wikipedia.org]
- 4. Bisindolylmaleimide X (hydrochloride) - Labchem Catalog [catalog.labchem.com.my]
- 5. selleckchem.com [selleckchem.com]
- 6. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
Cross-validation of Bisindolylmaleimide X hydrochloride's effects in different models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Bisindolylmaleimide X hydrochloride's effects in various experimental models, offering an objective comparison with other commonly used bisindolylmaleimide-based Protein Kinase C (PKC) inhibitors, namely GF109203X (Bisindolylmaleimide I) and Ro 31-8220 (Bisindolylmaleimide IX). The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate inhibitor for their specific needs.
Introduction to Bisindolylmaleimide PKC Inhibitors
Bisindolylmaleimides are a class of potent, ATP-competitive inhibitors of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a myriad of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[1] Due to their significance in cellular regulation, PKC inhibitors are invaluable tools in both basic research and drug discovery. This guide focuses on this compound and provides a comparative analysis with two other widely used analogues.
In Vitro Kinase Selectivity Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Bisindolylmaleimide X, GF109203X, and Ro 31-8220 against a panel of PKC isoforms and other selected kinases. This data is essential for understanding the selectivity profile of each inhibitor.
| Kinase Target | Bisindolylmaleimide X (IC50, nM) | GF109203X (IC50, nM) | Ro 31-8220 (IC50, nM) |
| PKCα | 8 | 20 | 5 |
| PKCβI | 8 | 17 | 24 |
| PKCβII | 14 | 16 | 14 |
| PKCγ | 13 | 20 | 27 |
| PKCε | 39 | N/A | 24 |
| Rat Brain PKC | 15 | N/A | 23 |
| CDK2 | 200 | N/A | N/A |
| GSK3β | N/A | N/A | 38 |
| MAPKAP-K1b | N/A | N/A | 3 |
| MSK1 | N/A | N/A | 8 |
| S6K1 | N/A | N/A | 15 |
N/A: Data not readily available in the searched literature. Data compiled from multiple sources.[1][2]
Cellular Activity: Anti-proliferative Effects
The cytotoxic and anti-proliferative effects of these inhibitors have been evaluated in various cancer cell lines. The table below presents a summary of their IC50 values from cell viability assays. It is important to note that direct comparison is challenging due to variations in experimental conditions and the cell lines tested in different studies.
| Cell Line | This compound (IC50, µM) | GF109203X (IC50, µM) | Ro 31-8220 (IC50, µM) |
| HCT-116 (Colon Cancer) | N/A | N/A | 0.84[2] |
| MCF-7 (Breast Cancer) | N/A | N/A | 1.96[2] |
| HL-60 (Leukemia) | N/A | N/A | 0.18[3] |
| T24 (Bladder Cancer) | N/A | N/A | 5.95 (24h), 3.17 (48h)[4] |
| A549 (Lung Cancer) | N/A | N/A | ~1-5[5] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Canonical PKC Signaling Pathway and Inhibition by Bisindolylmaleimide X.
Caption: Standard Experimental Workflows for Inhibitor Characterization.
Detailed Experimental Protocols
In Vitro PKC Kinase Assay (Non-Radioactive, ELISA-based)
-
Plate Preparation: A microtiter plate is pre-coated with a specific PKC substrate peptide.
-
Reaction Mixture: Prepare a reaction mixture containing the purified PKC enzyme, the test inhibitor (Bisindolylmaleimide X or alternatives) at various concentrations, and ATP in a kinase assay buffer.
-
Initiation and Incubation: Add the reaction mixture to the wells of the microtiter plate and incubate at 30°C for a specified time (e.g., 30 minutes) to allow for the phosphorylation reaction to occur.
-
Detection: After incubation, the wells are washed to remove ATP and the kinase. A primary antibody specific to the phosphorylated substrate is added and incubated. Following another wash, an HRP-conjugated secondary antibody is added.
-
Signal Generation: A TMB substrate is added, and the color development is proportional to the amount of phosphorylated substrate. The reaction is stopped with an acid solution.
-
Data Acquisition: The absorbance is read using a microplate reader at 450 nm. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the bisindolylmaleimide inhibitors for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Western Blot for Phosphorylated MARCKS (a PKC Substrate)
-
Cell Treatment and Lysis: Culture cells to the desired confluency and treat them with a PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA) in the presence or absence of the bisindolylmaleimide inhibitors for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated MARCKS (e.g., anti-phospho-MARCKS (Ser152/156)) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system. The membrane can be stripped and re-probed for total MARCKS and a loading control (e.g., GAPDH) to ensure equal protein loading.
Conclusion
This compound is a potent and selective inhibitor of conventional PKC isoforms. Its in vitro kinase selectivity profile shows high potency against PKCα, βI, βII, and γ. When compared to GF109203X and Ro 31-8220, Bisindolylmaleimide X demonstrates a comparable or slightly more selective profile for these conventional isoforms. Ro 31-8220, however, exhibits broader inhibitory activity against other kinases such as GSK3β and S6K1, which may be a consideration depending on the research application. The cellular activity data, although not directly comparable across all cell lines, suggests that these compounds have potent anti-proliferative effects. The choice of inhibitor should be guided by the specific PKC isoforms of interest and the desired selectivity against other kinases. The provided protocols offer a starting point for researchers to cross-validate the effects of these inhibitors in their own experimental models.
References
- 1. advms.pl [advms.pl]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity [mdpi.com]
A Comparative Analysis of Bisindolylmaleimide X and Bisindolylmaleimide I for Researchers
A deep dive into the specifics of two widely used protein kinase C inhibitors, this guide offers a comparative analysis of Bisindolylmaleimide X and Bisindolylmaleimide I. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of their biochemical properties, kinase selectivity, cellular effects, and the experimental protocols to evaluate them.
This guide synthesizes data from multiple studies to present a side-by-side comparison, enabling informed decisions for experimental design and drug discovery programs. While both compounds are potent, ATP-competitive inhibitors of Protein Kinase C (PKC), subtle differences in their selectivity profiles and cellular activities can have significant implications for research outcomes.
Biochemical and Kinase Inhibition Profile
Bisindolylmaleimide X (also known as Ro 31-8425) and Bisindolylmaleimide I (also known as GF 109203X) are structurally related small molecules that target the ATP-binding pocket of protein kinases. Their primary targets are the isoforms of Protein Kinase C, a family of serine/threonine kinases crucial in various signal transduction pathways.
| Kinase Target | Bisindolylmaleimide X (IC50) | Bisindolylmaleimide I (IC50) | References |
| PKC (total, rat brain) | 15 nM | ~10 nM | [1] |
| PKCα | 8 nM | 20 nM | [2] |
| PKCβI | 8 nM | 17 nM | [2] |
| PKCβII | 14 nM | 16 nM | [2] |
| PKCγ | 13 nM | 20 nM | [2] |
| PKCε | 39 nM | - | |
| GSK-3β | Inhibitor | 170 nM (in immunoprecipitates) | [3][4] |
| Cdk2 | 200 nM | - | [3] |
| p90RSK | - | Significant inhibition at ≥3 µM | [5] |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is a summary from available literature for comparative purposes.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Both Bisindolylmaleimide X and I function as ATP-competitive inhibitors. They bind to the catalytic domain of protein kinases, occupying the same site as ATP. This prevents the transfer of a phosphate group from ATP to the kinase's substrate, thereby inhibiting its enzymatic activity.
Comparative Cellular Effects
While both compounds are potent PKC inhibitors, their downstream cellular effects can differ, likely due to their distinct kinase selectivity profiles.
Bisindolylmaleimide X has been shown to:
-
Induce apoptosis in various cancer cell lines.[6]
-
Upregulate the expression of CD11a, enhancing mesenchymal stromal cell adhesion.[7][8][9]
-
Inhibit HDAC5 phosphorylation in a dose-dependent manner in endothelial cells.[10]
Bisindolylmaleimide I is known to:
-
Inhibit cell proliferation, for instance in colon cancer cells, by reducing ERK1/2 activation.[2]
-
Prevent platelet aggregation induced by PKC-activating stimuli.[2]
-
Exhibit anti-inflammatory properties in vivo.
-
Potentially reverse P-glycoprotein-mediated multidrug resistance, though this may be via direct binding to P-gp rather than solely through PKC inhibition.[11]
Signaling Pathway Visualization
The primary signaling pathway inhibited by both compounds is the Protein Kinase C (PKC) pathway. PKC is activated by diacylglycerol (DAG) and calcium ions (for conventional isoforms) and proceeds to phosphorylate a multitude of downstream targets, leading to various cellular responses.
Experimental Protocols
To aid in the experimental comparison and validation of these inhibitors, detailed protocols for key assays are provided below.
In Vitro Kinase Assay (Radioactive)
This protocol is a standard method to determine the IC50 of an inhibitor against a specific kinase.
Materials:
-
Purified kinase
-
Kinase-specific substrate (e.g., histone H1 for PKC)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 2 mM DTT, 100 µM CaCl2)
-
[γ-³²P]ATP
-
Non-radioactive ATP
-
Bisindolylmaleimide X or I stock solution (in DMSO)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, the specific kinase, and its substrate.
-
Add varying concentrations of the Bisindolylmaleimide inhibitor or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP.
-
Incubate the reaction for a defined period (e.g., 10-20 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by plotting the data.[2][12][13][14][15][16]
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the effect of compounds on cell proliferation and viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Bisindolylmaleimide X or I stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Bisindolylmaleimide inhibitor or DMSO (vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[17][18][19][20][21]
Conclusion
Both Bisindolylmaleimide X and Bisindolylmaleimide I are powerful tools for studying PKC-mediated signaling pathways. Bisindolylmaleimide X appears to be a slightly more potent inhibitor of several conventional PKC isoforms and has a known inhibitory effect on Cdk2. Bisindolylmaleimide I, while also a potent PKC inhibitor, has been more extensively characterized for its effects on GSK-3 and p90RSK. The choice between these two inhibitors should be guided by the specific research question, the PKC isoforms of interest, and potential off-target effects that could influence the experimental outcome. It is recommended to validate the effects of these inhibitors in the specific cellular context of your research.
References
- 1. ≥95% (HPLC), protein kinase C inhibitor , solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. advms.pl [advms.pl]
- 7. A small molecule screen for enhanced homing of systemically infused cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protein Kinase D-dependent Phosphorylation and Nuclear Export of Histone Deacetylase 5 Mediates Vascular Endothelial Growth Factor-induced Gene Expression and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the selective bisindolylmaleimide protein kinase C inhibitor GF 109203X on P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2.9. Radioactive In Vitro Kinase assay [bio-protocol.org]
- 13. revvity.com [revvity.com]
- 14. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro kinase assay [bio-protocol.org]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 19. broadpharm.com [broadpharm.com]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. 2.3. MTT Cell Viability Assay [bio-protocol.org]
Unveiling the Therapeutic Promise of Bisindolylmaleimide X Hydrochloride: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of oncological research, the quest for targeted and effective therapeutic agents is paramount. Bisindolylmaleimide X hydrochloride, a potent and selective inhibitor of Protein Kinase C (PKC), has emerged as a compound of significant interest. This guide offers a comprehensive comparison of this compound with alternative compounds, supported by experimental data, to elucidate its therapeutic potential for researchers, scientists, and drug development professionals.
Mechanism of Action: A Dual-Pronged Approach
This compound, also known as Ro 31-8425, is a cell-permeable, reversible, and ATP-competitive inhibitor of the Protein Kinase C (PKC) family of enzymes.[1][2] PKC isoforms are crucial regulators of cellular processes, and their dysregulation is implicated in various cancers.[3][4] this compound exhibits a degree of selectivity for conventional PKC isozymes (α, βI, βII, γ) over novel isozymes (ε).[5] Beyond its well-documented role as a PKC inhibitor, emerging evidence suggests that its anti-neoplastic properties may also stem from PKC-independent mechanisms, including the modulation of the Wnt signaling pathway and the induction of apoptosis.[6][7][8]
The primary mechanism of action involves competitive binding to the ATP-binding site of PKC, thereby preventing the phosphorylation of downstream substrates involved in cell proliferation and survival signaling pathways.
Comparative Efficacy: A Quantitative Overview
The therapeutic potential of any inhibitor is defined by its potency and selectivity. The following tables summarize the in vitro inhibitory activities of this compound and comparable agents against various protein kinases.
Table 1: Inhibitory Activity (IC50) of Bisindolylmaleimide Derivatives against PKC Isozymes
| Compound | PKCα (nM) | PKCβI (nM) | PKCβII (nM) | PKCγ (nM) | PKCε (nM) | Reference |
| Bisindolylmaleimide X HCl (Ro 31-8425) | 8 | 8 | 14 | 13 | 39 | [5] |
| Bisindolylmaleimide I (GF109203X) | 20 | 17 | 16 | 20 | - | N/A |
| Bisindolylmaleimide IX (Ro 31-8220) | 5 | 24 | 14 | 27 | 24 | [9] |
Table 2: Selectivity Profile of this compound against Other Kinases
| Kinase | IC50 (nM) | Reference |
| Cyclin-dependent kinase 2 (CDK2) | 200 | [5][10] |
| Glycogen synthase kinase 3α/β (GSK3α/β) | Inhibition noted | [5] |
Note: A comprehensive kinase selectivity panel for this compound is not publicly available. The data presented is based on individual studies.
Anti-Proliferative and Pro-Apoptotic Activity
Beyond enzymatic inhibition, the ultimate therapeutic value of an anti-cancer agent lies in its ability to curtail cell growth and induce programmed cell death (apoptosis). While specific IC50 values for the anti-proliferative effects of this compound on a wide range of cancer cell lines are not extensively documented in publicly available literature, studies on related bisindolylmaleimide compounds provide valuable insights. For instance, Bisindolylmaleimide IX (Ro 31-8220) potently inhibits the growth of A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) cells with IC50 values of 0.78 µM and 0.897 µM, respectively.[9] It is also documented that this compound exhibits less potent apoptotic effects than Ro-31-8220.[2] One study noted that Ro-31-8425 suppressed staurosporine-induced PARP cleavage and DNA fragmentation in RAW 264.7 macrophage-like cells, suggesting a complex role in apoptosis regulation that may be cell-type dependent.[11] Furthermore, in 123N1 cells, Bisindolylmaleimide X, along with Bisindolylmaleimide III and XI, showed intermediate potentiation of Fas-induced apoptosis.[8]
PKC-Independent Mechanisms: The Wnt Signaling Connection
Recent research has illuminated the role of bisindolylmaleimides in modulating the Wnt signaling pathway, a critical pathway in embryonic development and cancer.[6] Some bisindolylmaleimides, such as Bisindolylmaleimide I, have been shown to inhibit Glycogen Synthase Kinase 3β (GSK-3β), a key negative regulator of the canonical Wnt pathway. Inhibition of GSK-3β leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of Wnt target genes. While the precise mechanism of this compound's interaction with the Wnt pathway is still under investigation, its known inhibitory effect on GSK3α/β suggests a potential for similar modulation.[5]
Alternative Therapeutic Strategies
The landscape of cancer therapy is diverse, with numerous small molecules and biologics targeting various signaling pathways. A direct comparison with this compound is challenging without specific clinical data. However, other PKC inhibitors have progressed to clinical trials, offering a benchmark for this class of compounds.
Table 3: Selected PKC Inhibitors in Clinical Development for Cancer
| Compound | Target(s) | Phase of Development | Indications | Reference |
| Enzastaurin (LY317615) | PKCβ | Phase II/III (trials showed no significant benefit in some indications) | Glioblastoma, Lymphoma | [3] |
| Sotrastaurin (AEB071) | PKCα, β, θ, δ | Phase I/II | Uveal Melanoma, Lymphoma | [3] |
| Ruboxistaurin (LY333531) | PKCβ1, β2 | Approved for diabetic retinopathy, investigated in cancer | Cancer (preclinical) | N/A |
| Aprinocarsen (ISIS 3521) | Antisense to PKCα | Phase I/II | Various solid tumors | [4] |
It is important to note that many early-generation PKC inhibitors faced challenges in clinical trials due to lack of efficacy or off-target effects.[12][13] The development of more selective inhibitors like this compound may overcome some of these limitations.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key in vitro assays are provided below.
Protein Kinase C (PKC) Activity Assay
This protocol outlines a general procedure for measuring PKC activity in the presence of an inhibitor.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine a reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 20 µg/mL diacylglycerol), purified PKC enzyme, and a specific PKC substrate (e.g., myelin basic protein or a synthetic peptide).
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) or a vehicle control (DMSO alone) to the reaction tubes.
-
Reaction Initiation: Start the kinase reaction by adding ATP solution containing a tracer amount of radiolabeled [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes).
-
Reaction Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid, or by adding a stop solution.
-
Quantification: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP. The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: Determine the percentage of PKC activity inhibition at each concentration of the inhibitor and calculate the IC50 value.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[9][13][14]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 for cell proliferation.
Apoptosis (Annexin V) Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound or a control for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).[3][15]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[15]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are live cells.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent due to its potent inhibition of PKC and potential modulation of other key signaling pathways like Wnt. Its selectivity profile suggests a possible advantage over less specific kinase inhibitors. However, a comprehensive evaluation of its efficacy and safety in preclinical cancer models is crucial. Further research should focus on:
-
Broad-panel kinase screening to fully elucidate its selectivity.
-
In vivo studies in various cancer models to assess its anti-tumor activity, pharmacokinetics, and pharmacodynamics.
-
Investigation into the precise mechanisms of its interaction with the Wnt signaling pathway.
-
Combination studies with other anti-cancer agents to explore potential synergistic effects.
The data presented in this guide provides a solid foundation for the continued investigation of this compound as a promising candidate for cancer therapy.
References
- 1. Bisindolylmaleimide X|PKC inhibitor|DC Chemicals [dcchemicals.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Targeting Protein Kinase C for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bisindolylmaleimide X (hydrochloride) - Labchem Catalog [catalog.labchem.com.my]
- 6. Bisindolylmaleimides in anti-cancer therapy - more than PKC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. advms.pl [advms.pl]
- 9. selleckchem.com [selleckchem.com]
- 10. Compound this compound - Chemdiv [chemdiv.com]
- 11. Participation of various kinases in staurosporine-induced apoptosis of RAW 264.7 cells [ouci.dntb.gov.ua]
- 12. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The calcium-independent protein kinase C participates in an early process of CD3/CD28-mediated induction of thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
Efficacy of Bisindolylmaleimide X Hydrochloride Against Novel Kinase Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Bisindolylmaleimide X hydrochloride, a potent ATP-competitive inhibitor of Protein Kinase C (PKC), is a valuable tool in signal transduction research. While its efficacy against PKC is well-documented, emerging evidence highlights its activity against a range of novel kinase targets, presenting new avenues for therapeutic development. This guide provides a comparative analysis of this compound's performance against these novel targets, supported by experimental data and detailed methodologies.
Comparative Efficacy Against Novel Kinase Targets
Recent studies have identified p90 Ribosomal S6 Kinase (p90RSK) and Glycogen Synthase Kinase-3 (GSK-3) as prominent novel targets of this compound and its analogs. The following tables summarize the inhibitory activity (IC50 values) of this compound and other relevant inhibitors against these kinases, as well as Cyclin-Dependent Kinase 2 (CDK2), another kinase inhibited by the broader bisindolylmaleimide class.
Table 1: Comparative Inhibition of p90 Ribosomal S6 Kinase (p90RSK)
| Inhibitor | RSK1 IC50 (nM) | RSK2 IC50 (nM) | RSK3 IC50 (nM) | RSK4 IC50 (nM) |
| Bisindolylmaleimide X (Ro 31-8425) | 200 | 36 | 5 | - |
| BI-D1870 | 10-30 | 10-30 | 10-30 | 10-30 |
| SL0101 | - | 89 | - | - |
| FMK | - | 15 | - | - |
Note: Data for Bisindolylmaleimide X is for Ro 31-8220, a closely related analog.[1]
Table 2: Comparative Inhibition of Glycogen Synthase Kinase-3 (GSK-3)
| Inhibitor | GSK-3α IC50 (nM) | GSK-3β IC50 (nM) |
| Bisindolylmaleimide I (GF109203X) | - | 170 |
| CHIR-99021 | 10 | 6.7 |
| SB 216763 | 34.3 | 34.3 |
| LY2090314 | 1.5 | 0.9 |
| Tideglusib | - | 5 |
| GSK-3 Inhibitor IX (BIO) | 5 | 5 |
Note: Data for Bisindolylmaleimide is for GF109203X, a close analog of Bisindolylmaleimide X.[2]
Table 3: Comparative Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
| Inhibitor | CDK2 IC50 (nM) |
| Bisindolylmaleimide Analogs | Reported to inhibit CDK2, specific IC50 for Bisindolylmaleimide X not readily available. |
| Milciclib | 45 |
| AT7519 | 44 |
| Roscovitine | 700 |
| Flavopiridol | 100 |
| K03861 | 50 |
| INX-315 | 4 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving the novel targets of this compound and a typical experimental workflow for assessing kinase inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are representative protocols for in vitro kinase assays for the novel targets discussed.
In Vitro Kinase Assay for p90RSK
This protocol is adapted from a general method for assessing p90RSK activity.[3][4]
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT):
-
Recombinant p90RSK enzyme (e.g., 10-20 ng)
-
Substrate peptide (e.g., S6 peptide, 10-20 µM)
-
Varying concentrations of this compound or control inhibitor.
-
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (e.g., 50 µM) containing [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper and immersing it in 0.75% phosphoric acid.
-
Washing: Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection: Measure the incorporation of ³²P into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Kinase Assay for GSK-3 (ADP-Glo™ Kinase Assay)
This protocol is a common luminescence-based method for measuring GSK-3 activity.[5]
-
Assay Plate Preparation: To the wells of a 384-well plate, add:
-
1 µl of inhibitor (this compound or control) or 5% DMSO (for control).
-
2 µl of recombinant GSK-3β enzyme.
-
2 µl of a substrate/ATP mixture (containing a final concentration of, for example, 25 µM ATP and a suitable GSK-3 substrate peptide).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 10 µl of Kinase Detection Reagent to each well to convert the ADP generated during the kinase reaction into ATP. Incubate at room temperature for 30 minutes.
-
Luminescence Detection: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Normalize the data to controls and calculate the IC50 values from the dose-response curves.
In Vitro Kinase Assay for CDK2 (Radiometric Assay)
This protocol describes a traditional method for assessing CDK2 activity using a radioactive label.[2]
-
Immunoprecipitation (if using cell lysates):
-
Incubate cell lysate with an anti-CDK2 antibody overnight at 4°C.
-
Add protein A/G beads and incubate for a further 2 hours.
-
Wash the beads with an appropriate buffer (e.g., EBN buffer).
-
-
Kinase Reaction Setup: Resuspend the beads (or use recombinant CDK2/Cyclin A) in kinase assay buffer (e.g., 15 mM EGTA, 25 mM NaF, 250 mM sodium β-glycerophosphate, 5 mM DTT, 20 mM MgCl₂, 21 µM ATP) containing a substrate such as Histone H1.
-
Inhibitor Addition: Add varying concentrations of this compound or control inhibitors to the reaction mixture.
-
Reaction Initiation and Incubation: Add [γ-³²P]ATP to start the reaction and incubate at 30°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding SDS sample buffer and boiling at 95°C for 5 minutes.
-
Detection: Separate the proteins by SDS-PAGE, stain the gel (e.g., with Coomassie Brilliant Blue) to visualize the histone H1 bands, and expose the gel to a phosphor screen to detect the incorporated radioactivity.
-
Data Analysis: Quantify the phosphosignal and determine the IC50 values.
Conclusion
This compound demonstrates significant inhibitory activity against the novel kinase targets p90RSK and GSK-3, in addition to its well-established role as a PKC inhibitor. Its efficacy against these targets is comparable to or, in some cases, more potent than other known inhibitors, highlighting its potential as a multi-target kinase inhibitor. The provided experimental protocols offer a foundation for further investigation into the therapeutic applications of this compound against a broader range of cellular signaling pathways. Further research is warranted to determine a specific IC50 value for this compound against CDK2 to complete a comprehensive comparative analysis for this particular kinase.
References
- 1. Inhibition of p90 ribosomal S6 kinases disrupts melanoma cell growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The protein kinase C inhibitors bisindolylmaleimide I (GF 109203x) and IX (Ro 31-8220) are potent inhibitors of glycogen synthase kinase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Ribosomal S6 Protein Kinase-p90rsk, Glycogen Synthase Kinase 3, and β-Catenin in Early Xenopus Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation of p90 Ribosomal S6 Kinase (RSK) Regulates Extracellular Signal-Regulated Kinase Docking and RSK Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
